Ethopropazine Hydrochloride
Description
ETHOPROPAZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C19H24N2S.ClH/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21;/h6-13,15H,4-5,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPCQISYVPFYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045347 | |
| Record name | Ethopropazine hydrochloride | |
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Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
42957-54-0, 1094-08-2 | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N-diethyl-α-methyl-, hydrochloride (1:?) | |
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| Record name | Ethopropazine hydrochloride | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Profenamine hydrochloride | |
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| Record name | PROFENAMINE HYDROCHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Mechanism of Ethopropazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and pharmacological mechanisms of Ethopropazine Hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Synthesis Pathways of this compound
Ethopropazine, a phenothiazine derivative, can be synthesized through various chemical routes. The most common method involves the alkylation of phenothiazine. Additionally, a stereoselective chemoenzymatic approach has been developed to produce specific enantiomers.
Chemical Synthesis via Alkylation
The traditional synthesis of Ethopropazine involves the N-alkylation of phenothiazine with a suitable aminoalkyl halide.
Experimental Protocol:
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Deprotonation of Phenothiazine: Phenothiazine is treated with a strong base, such as sodium amide (NaNH₂), in an inert solvent like dry benzene or toluene to form the phenothiazine anion.
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Alkylation Reaction: 1-Diethylamino-2-chloropropane is added to the solution containing the phenothiazine anion. The mixture is heated under reflux to facilitate the nucleophilic substitution reaction, where the phenothiazine nitrogen attacks the electrophilic carbon of the aminoalkyl halide.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with an aqueous solution of ammonium chloride to quench any unreacted base. The organic layer is separated, washed, dried, and the solvent is evaporated.
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Salt Formation: The resulting ethopropazine free base is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound. The salt is then collected by filtration, washed, and dried.
An In-depth Technical Guide on the Core Chemical and Physical Properties of Ethopropazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Ethopropazine Hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action and development lifecycle.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in the tables below for ease of reference and comparison.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N,N-diethyl-1-(10H-phenothiazin-10-yl)propan-2-amine;hydrochloride[1] |
| CAS Number | 1094-08-2[1] |
| Chemical Formula | C₁₉H₂₅ClN₂S[1] |
| Molecular Weight | 348.93 g/mol [2] |
| Synonyms | Profenamine hydrochloride, Parsidol, Isothazine[1][3][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 223-225 °C (with some decomposition) |
| Solubility | - Water: 1 g in 400 mL at 20°C; 1 g in 20 mL at 40°C- Absolute Ethanol: 1 g in 30 mL at 25°C- Chloroform: Soluble- Acetone: Sparingly soluble- Ether, Benzene: Practically insoluble |
| pKa (of Ethopropazine) | 9.6[2][5] |
| Appearance | White to off-white crystalline powder |
Table 3: Spectroscopic Data of this compound
| Spectroscopy | Key Features |
| UV-Vis | In ethanol, exhibits absorption maxima. A study on a similar phenothiazine, chlorpromazine, showed a λmax at 314 nm, which shifted to 413 nm with a chromophoric agent. Another study involving this compound reported an absorption maximum at 404 nm in a ternary complex.[] |
| Infrared (IR) | A broad band is observed in the 2080-2700 cm⁻¹ range, attributed to the quaternary ammonium ion interaction. Another band in the 3047-2870 cm⁻¹ region is assigned to the heterocyclic nitrogen with an alkyl amine side chain.[7] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are available from sources like Sigma-Aldrich.[1] The chemical shifts are dependent on the solvent used, with deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) being common choices for similar molecules.[7][8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound are outlined below.
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus. A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound is determined using the shake-flask method.
-
Preparation : An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration : The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The saturated solution is filtered to remove the undissolved solid.
-
Quantification : The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration.
-
Sample Preparation : A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis : A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol).
-
Analysis : The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent used as a blank. The wavelength of maximum absorbance (λmax) is identified.
-
Sample Preparation (KBr Pellet Method) : A small amount of finely ground this compound is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.
-
Analysis : The IR spectrum is obtained by passing an infrared beam through the KBr pellet in an FTIR spectrometer.
-
Sample Preparation : The this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (TMS) is added.
-
Analysis : The ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks are analyzed to elucidate the molecular structure.[8]
Mechanism of Action and Signaling Pathway
This compound primarily functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). Ethopropazine shows a preference for the M1 subtype. The signaling pathways associated with M1 receptor antagonism are depicted below.
Caption: Anticholinergic action of Ethopropazine at the M1 receptor.
Drug Development Workflow
The development of an anticholinergic drug like this compound for symptomatic treatment of conditions such as Parkinson's disease follows a structured workflow from preclinical research to post-market surveillance.
Caption: A generalized workflow for the development of anticholinergic drugs.
References
- 1. This compound | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 7. Transition Metal Complexes of Ethopropazine: Synthesis and Characterization [article.sapub.org]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
Ethopropazine Hydrochloride: A Deep Dive into its Mechanism of Action in Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethopropazine hydrochloride, a phenothiazine derivative, has long been utilized as a therapeutic agent in the management of Parkinson's disease. Its clinical efficacy primarily stems from its potent anticholinergic properties, which serve to counteract the relative cholinergic overactivity in the basal ganglia characteristic of Parkinson's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound. It delves into its primary activity as a muscarinic acetylcholine receptor antagonist, its significant inhibition of butyrylcholinesterase, and its secondary interactions with other neurotransmitter systems, including dopaminergic, adrenergic, and histaminergic receptors, as well as its role as an NMDA receptor antagonist. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a dopamine deficit in the striatum, disrupting the delicate balance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems. The resulting cholinergic dominance is a key contributor to the motor symptoms of Parkinson's disease, including tremor, rigidity, and bradykinesia.
This compound (also known as profenamine) is an antimuscarinic agent that has been used for the symptomatic treatment of Parkinson's disease.[1][2] By blocking central cholinergic receptors, it helps to restore the balance between cholinergic and dopaminergic activity in the basal ganglia.[3] Beyond its principal anticholinergic action, ethopropazine exhibits a more complex pharmacological profile, engaging with multiple other molecular targets that may contribute to its therapeutic effects and side effect profile. This guide will explore these multifaceted mechanisms in detail.
Primary Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
The cornerstone of ethopropazine's therapeutic effect in Parkinson's disease is its antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4][5] In the striatum, acetylcholine is released from large aspiny interneurons and modulates the activity of medium spiny neurons, the main output neurons of this brain region. The loss of dopamine-mediated inhibition of these cholinergic interneurons leads to a state of cholinergic hyperactivity.
Ethopropazine acts as a competitive antagonist at muscarinic receptors, thereby blocking the effects of acetylcholine.[4] This action helps to re-establish a more balanced neurotransmitter environment in the basal ganglia, leading to an alleviation of parkinsonian motor symptoms.[3]
Signaling Pathway of Muscarinic Receptor Antagonism
The following diagram illustrates the general mechanism of how this compound antagonizes muscarinic acetylcholine receptors, thereby reducing cholinergic signaling.
Secondary Mechanisms of Action
In addition to its primary anticholinergic activity, ethopropazine interacts with several other molecular targets, which may contribute to its overall pharmacological profile.
Butyrylcholinesterase (BChE) Inhibition
Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[1] While acetylcholinesterase (AChE) is the primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft, BChE also plays a role in cholinergic transmission, particularly under conditions where AChE activity is compromised. By inhibiting BChE, ethopropazine may further potentiate cholinergic signaling in certain brain regions, an effect that seems contradictory to its primary anticholinergic mechanism. However, the precise clinical implication of BChE inhibition in the context of Parkinson's disease treatment with ethopropazine is not fully elucidated.
NMDA Receptor Antagonism
Ethopropazine has been shown to act as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in excitotoxicity and neuronal cell death, processes that are thought to contribute to the neurodegeneration in Parkinson's disease. The NMDA antagonist properties of ethopropazine may therefore offer a degree of neuroprotection.[3] However, specific quantitative data on the binding affinity of ethopropazine to NMDA receptors are currently lacking.
Dopamine, Adrenergic, and Histamine Receptor Interactions
Ethopropazine is a phenothiazine derivative and, like other compounds in this class, it exhibits affinity for a range of other receptors, including dopamine, adrenergic, and histamine receptors.[2] Its antiadrenergic and antihistaminic properties have been noted.[1] These interactions are likely to contribute to the side-effect profile of the drug, which can include sedation (histamine H1 receptor antagonism) and orthostatic hypotension (alpha-adrenergic receptor antagonism). Specific binding affinities for these receptors are not well-documented in the literature.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets. A significant gap exists in the literature regarding the specific binding affinities for muscarinic, dopaminergic, adrenergic, and histaminergic receptor subtypes.
| Target | Parameter | Value | Species | Reference(s) |
| Butyrylcholinesterase (BChE) | IC₅₀ | 1.70 ± 0.53 µM | Human | [7] |
| Butyrylcholinesterase (BChE) | IC₅₀ | 210 nM | Not Specified | [8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of the pharmacological profile of a compound like ethopropazine involves a variety of in vitro assays. Below are detailed methodologies for key experiments relevant to elucidating its mechanism of action.
Radioligand Binding Assay for Muscarinic Receptors
This assay is used to determine the binding affinity of a test compound for muscarinic receptors.
Objective: To determine the Kᵢ (inhibition constant) of ethopropazine for muscarinic receptors.
Materials:
-
Cell membranes prepared from a cell line expressing a specific muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M1 receptor gene).
-
Radioligand: A radioactively labeled muscarinic antagonist with high affinity and specificity (e.g., [³H]N-methylscopolamine).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (ethopropazine) are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of ethopropazine. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Workflow Diagram:
Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the inhibition of BChE activity.
Objective: To determine the IC₅₀ of ethopropazine for BChE.
Materials:
-
Purified BChE enzyme.
-
Substrate: Butyrylthiocholine iodide.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Test compound: this compound.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
A microplate reader.
Procedure:
-
Pre-incubation: The BChE enzyme is pre-incubated with varying concentrations of ethopropazine for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (butyrylthiocholine) and DTNB.
-
Measurement: BChE hydrolyzes butyrylthiocholine to thiocholine and butyrate. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of ethopropazine. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the ethopropazine concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Conclusion
This compound exerts its primary therapeutic effect in Parkinson's disease through the antagonism of muscarinic acetylcholine receptors, thereby helping to correct the cholinergic-dopaminergic imbalance in the basal ganglia. Its pharmacological profile is, however, more complex, encompassing the inhibition of butyrylcholinesterase and interactions with NMDA, dopamine, adrenergic, and histamine receptors. These secondary actions may contribute to both its therapeutic efficacy and its side-effect profile.
A notable gap in the current understanding of ethopropazine's mechanism of action is the lack of comprehensive quantitative data on its binding affinities for various receptor subtypes. Further research employing detailed experimental protocols, such as those outlined in this guide, is necessary to fully characterize its molecular interactions. A more complete understanding of its pharmacology will be invaluable for the rational design of future antiparkinsonian drugs with improved efficacy and tolerability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Ethopropazine as a phenothiazine derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethopropazine, a phenothiazine derivative, has been clinically utilized for its anticholinergic properties in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of ethopropazine, focusing on its mechanism of action, receptor and enzyme interactions, and pharmacokinetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key signaling pathways to facilitate a thorough understanding of ethopropazine's complex pharmacology.
Introduction
Ethopropazine is a phenothiazine-class drug primarily recognized for its potent anticholinergic and antiparkinsonian activities.[1][2] Structurally distinct from other phenothiazines used in psychiatry, its pharmacological actions are predominantly centered on the antagonism of muscarinic acetylcholine receptors. This guide will systematically explore the molecular interactions and physiological effects of ethopropazine.
Mechanism of Action and Pharmacodynamics
Ethopropazine's therapeutic effects in Parkinson's disease are primarily attributed to its ability to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted by the depletion of dopamine.[1] It achieves this by competitively inhibiting muscarinic acetylcholine receptors.[1]
Signaling Pathways
The basal ganglia, a group of subcortical nuclei, are crucial for motor control. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra pars compacta leads to an imbalance in the direct and indirect pathways of the basal ganglia, resulting in motor deficits. Ethopropazine, through its anticholinergic action, helps to mitigate the resulting overactivity of the cholinergic system.
References
Stereoselective synthesis of Ethopropazine enantiomers
An In-depth Technical Guide to the Stereoselective Synthesis of Ethopropazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoselective synthesis of ethopropazine enantiomers, focusing on a chemoenzymatic approach. It includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway and relevant pharmacological signaling cascades.
Introduction
Ethopropazine is a phenothiazine derivative used as an antiparkinsonian agent, exhibiting anticholinergic, antihistamine, and antiadrenergic properties.[1][2] It is administered clinically as a racemate. However, emerging research indicates that individual enantiomers of chiral drugs often possess distinct pharmacological and toxicological profiles.[3][4] For instance, butyrylcholinesterase (BChE), a key enzyme in cholinergic neurotransmission, demonstrates a significantly higher affinity for the (R)-configured enantiomer of ethopropazine.[5] This highlights the importance of developing stereoselective synthetic routes to access enantiomerically pure forms of ethopropazine for further pharmacological investigation.
This guide focuses on a robust chemoenzymatic method for the stereodivergent synthesis of both (R)- and (S)-ethopropazine.[5][6][7] The key strategic element of this synthesis is the lipase-mediated kinetic resolution of a chiral building block, 1-(10H-phenothiazin-10-yl)propan-2-ol.[5][6][8]
Synthetic Strategy Overview
The stereoselective synthesis of ethopropazine enantiomers is achieved through a four-step chemoenzymatic sequence. The overall workflow is depicted below.
Caption: Chemoenzymatic synthesis workflow for Ethopropazine enantiomers.
Experimental Protocols
Step 1: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (rac-3)
This procedure involves the N-alkylation of phenothiazine followed by an oxymercuration-demercuration reaction.[8]
-
N-Allylation of Phenothiazine:
-
To a solution of phenothiazine (1 equiv.) in dichloromethane (CH₂Cl₂), add a 50% aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS).
-
Add allyl bromide (1.2 equiv.) dropwise to the biphasic mixture at room temperature.
-
Stir vigorously for 4 hours.
-
Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 10-(prop-2-en-1-yl)-10H-phenothiazine.
-
-
Oxymercuration-Demercuration:
-
Dissolve 10-(prop-2-en-1-yl)-10H-phenothiazine (1 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add mercury(II) acetate (Hg(OAc)₂, 1.1 equiv.) and stir the mixture for 30 minutes at room temperature.
-
Add a 3 M aqueous solution of NaOH, followed by a 0.5 M solution of sodium borohydride (NaBH₄) in 3 M NaOH.
-
Stir for 1 hour.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (rac-3).
-
Step 2: Lipase-Catalyzed Kinetic Resolution of (rac-3)
This key step utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol.[6][8]
-
To a solution of racemic alcohol (rac-3) (100 mg, 1 equiv.) in methyl tert-butyl ether (MTBE) (10 mL), add vinyl acetate (3 equiv.).
-
Add Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) (10 mg/mL).
-
Shake the suspension at 25 °C and monitor the reaction progress by chiral HPLC.
-
Stop the reaction when the conversion reaches approximately 50% (typically 2-4 hours).
-
Filter off the enzyme and wash it with MTBE.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-(+)-alcohol ((S)-5) from the acetylated (R)-(-)-acetate ((R)-6a) by column chromatography on silica gel.
Step 3: Preparation of Enantiopure Bromides
-
Hydrolysis of (R)-(-)-acetate ((R)-6a):
-
Dissolve (R)-6a (1 equiv.) in methanol (MeOH).
-
Add a 1 M solution of NaOH (1.1 equiv.) and stir for 1 hour at room temperature.
-
Neutralize with 1 M hydrochloric acid (HCl) and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄ and concentrate to yield (R)-(-)-1-(10H-phenothiazin-10-yl)propan-2-ol ((R)-7).
-
-
Bromination of Enantiopure Alcohols ((S)-5 and (R)-7):
-
Dissolve the respective enantiopure alcohol ((S)-5 or (R)-7) (1 equiv.) in anhydrous CH₂Cl₂ at 0 °C.
-
Add phosphorus tribromide (PBr₃) (1 equiv.) dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto ice and extract with CH₂Cl₂.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry over MgSO₄ and concentrate to obtain the corresponding bromide, which is used in the next step without further purification. The reaction proceeds with inversion of configuration.
-
Step 4: Stereodivergent Amination to (R)- and (S)-Ethopropazine
This final step involves a nucleophilic substitution that can proceed with either inversion or retention of stereochemistry depending on the solvent.[6][8] For the synthesis of ethopropazine enantiomers via inversion:
-
Place the appropriate bromide ((R)-bromide to get (S)-ethopropazine, or (S)-bromide to get (R)-ethopropazine) (1 equiv.) in a sealed tube.
-
Add toluene as the solvent.
-
Add diethylamine (Et₂NH) (20 equiv.).
-
Heat the mixture at 80 °C for 4 days.
-
Cool the reaction mixture, evaporate the solvent and excess amine.
-
Purify the residue by column chromatography to yield the final enantiomerically enriched ethopropazine.
Quantitative Data Summary
The efficiency of the key kinetic resolution and the final stereodivergent amination are summarized below.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohol (rac-3) [5][6]
| Lipase | Acyl Donor | Solvent | Conversion (%) | (S)-Alcohol ee (%) | (R)-Acetate ee (%) | E-value* |
|---|---|---|---|---|---|---|
| Novozym 435 | Vinyl Acetate | MTBE | 52 | >99 | 92 | >200 |
| Lipozyme TL IM | Vinyl Acetate | MTBE | 49 | 94 | >99 | 844 |
| Chirazyme L-2, C2 | Vinyl Acetate | MTBE | 51 | 98 | 94 | 149 |
*E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.
Table 2: Synthesis of Ethopropazine Enantiomers via Stereodivergent Amination [6][7]
| Starting Bromide | Amine | Solvent | Predominant Stereochemistry | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| (R)-bromide | Et₂NH | Toluene | Inversion | (S)-Ethopropazine | 68 | 98 |
| (R)-bromide | Et₂NH | Methanol | Retention | (R)-Ethopropazine | 71 | 90 |
| (S)-bromide | Et₂NH | Toluene | Inversion | (R)-Ethopropazine | 65 | 84 |
| (S)-bromide | Et₂NH | Methanol | Retention | (S)-Ethopropazine | 74 | 92 |
Pharmacological Signaling Pathways
Ethopropazine exerts its therapeutic effects primarily through the antagonism of muscarinic acetylcholine receptors (M1 subtype) and, to a lesser extent, histamine H1 receptors. It also acts as an inhibitor of butyrylcholinesterase.
Muscarinic M1 Receptor Antagonism
Ethopropazine acts as a competitive antagonist at the M1 muscarinic acetylcholine receptor, which is a Gq-protein coupled receptor.[9][10][11] By blocking this receptor, ethopropazine reduces the excitatory effects of acetylcholine in the brain, helping to restore the balance between dopamine and acetylcholine that is disrupted in Parkinson's disease.[10]
Caption: Antagonism of the M1 muscarinic receptor signaling pathway by Ethopropazine.
Histamine H1 Receptor Antagonism
Ethopropazine also has secondary antagonistic effects on histamine H1 receptors, which contributes to its sedative properties.[9] The H1 receptor is also a Gq-protein coupled receptor.[12][13]
Caption: Antagonism of the Histamine H1 receptor signaling pathway by Ethopropazine.
Butyrylcholinesterase (BChE) Inhibition
Ethopropazine is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme that hydrolyzes acetylcholine.[14] By inhibiting BChE, ethopropazine increases the synaptic availability of acetylcholine, which can potentiate cholinergic transmission.
Caption: Inhibition of Butyrylcholinesterase (BChE) by Ethopropazine.
Conclusion
The chemoenzymatic approach detailed in this guide offers an effective and highly stereoselective pathway to both enantiomers of ethopropazine. The use of lipase-catalyzed kinetic resolution provides a practical method for establishing the key stereocenter, from which both target enantiomers can be accessed via a stereodivergent amination strategy. The availability of enantiomerically pure (R)- and (S)-ethopropazine is crucial for elucidating their specific contributions to the overall pharmacological profile of the racemic drug and for developing potentially safer and more effective second-generation therapeutics. Further research into the distinct interactions of each enantiomer with M1, H1, and BChE targets will provide a more refined understanding of their mechanisms of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Butyrylcholinesterase Overview: Substrates Inhibitors Structure Mechanism Therapeutic Indications | PPTX [slideshare.net]
- 8. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 12. proteopedia.org [proteopedia.org]
- 13. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Ethopropazine Hydrochloride: A Comprehensive Technical Guide to its Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of ethopropazine hydrochloride in various solvents. The information is curated for professionals in research, science, and drug development to support formulation studies, analytical method development, and pharmacokinetic research. This document presents quantitative solubility data in structured tables, outlines detailed experimental methodologies for solubility determination, and includes visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
This compound, a phenothiazine derivative, is known for its anticholinergic, antihistamine, and antiadrenergic properties.[1] It is primarily used as an antiparkinsonian agent.[1] Understanding its solubility is critical for its application and development.
Chemical Structure:
-
Molecular Formula: C₁₉H₂₄N₂S · HCl
-
Molecular Weight: 348.93 g/mol
-
Appearance: White to off-white crystalline powder.[2]
Quantitative Solubility Data
The solubility of this compound has been determined in a range of aqueous and organic solvents. The following tables summarize the available quantitative data for easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Source(s) |
| Water | 20°C | 2.5 mg/mL (1 g in 400 mL) | [3] |
| Water | 40°C | 50 mg/mL (1 g in 20 mL) | [3] |
| Water | Not Specified | 50 mg/mL | [4][5] |
| Dimethyl Sulfoxide (DMSO) | ~60°C | > 5 mg/mL (clear solution) | [4][5][6][7] |
| Dimethylformamide (DMF) | Not Specified | 10 mg/mL | [8] |
| DMF:PBS (pH 7.2) (1:5) | Not Specified | 0.16 mg/mL | [8] |
| Ethanol (Absolute) | 25°C | 33.3 mg/mL (1.0 g in 30 mL) | [3] |
| Ethanol | Not Specified | 5 mg/mL | [8] |
| Chloroform | Not Specified | Soluble | [3] |
| Acetone | Not Specified | Sparingly soluble | [3] |
| Ether | Not Specified | Practically insoluble | [3] |
| Benzene | Not Specified | Practically insoluble | [3] |
Experimental Protocols for Solubility Determination
While specific experimental details for the cited solubility data are not extensively published, a generalized and robust protocol for determining the thermodynamic solubility of a compound like this compound is the shake-flask method . This method is considered the "gold standard" for solubility measurements.
Generalized Shake-Flask Method Protocol:
-
Preparation of Saturated Solution:
-
An excess amount of this compound powder is added to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The addition of excess solid is crucial to ensure that a saturated solution is formed.
-
The container is then agitated in a constant temperature environment, typically using an orbital shaker or a thermostatically controlled water bath. The temperature should be maintained at the desired value (e.g., 25°C or 37°C).
-
The agitation period is critical and should be sufficient to allow the system to reach equilibrium. A common duration is 24 to 48 hours, although the exact time should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After reaching equilibrium, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid overestimation of the solubility.
-
Common methods for phase separation include:
-
Centrifugation: The sample is centrifuged at a high speed to pellet the excess solid.
-
Filtration: The saturated solution is passed through a chemically inert filter with a pore size small enough to retain the undissolved particles (e.g., a 0.22 µm or 0.45 µm syringe filter). The filter material should be validated to ensure it does not adsorb the solute.
-
-
-
Quantification of Solute Concentration:
-
An aliquot of the clear, saturated supernatant or filtrate is carefully removed and diluted with a suitable solvent to a concentration within the working range of the analytical method.
-
The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying drug substances. A standard curve of known concentrations of this compound is used for accurate quantification.
-
UV-Visible Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
-
-
Data Reporting:
-
The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.
-
The results are typically reported in units such as mg/mL, g/100mL, or molarity, along with the specific solvent and temperature at which the measurement was performed.
-
Visualizations: Signaling Pathways and Experimental Workflow
To further aid in the understanding of this compound's context and the methodologies for its study, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the shake-flask method for determining the solubility of a compound.
This compound exerts its therapeutic effects primarily through its action as a butyrylcholinesterase (BChE) inhibitor and a muscarinic acetylcholine receptor antagonist.[3][9] This mechanism helps to rebalance the cholinergic and dopaminergic systems in the brain, which is particularly relevant in Parkinson's disease.
Caption: A diagram illustrating the dual mechanism of action of Ethopropazine HCl in the cholinergic synapse.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound. The tabulated data offers a quick reference for formulation scientists, while the generalized experimental protocol provides a solid foundation for designing solubility studies. The accompanying diagrams offer a visual representation of the experimental workflow and the compound's mechanism of action, further aiding in its comprehensive understanding. For any drug development program, a thorough characterization of solubility is paramount, and the information presented herein serves as a valuable starting point for such endeavors.
References
- 1. Profenamine - Wikipedia [en.wikipedia.org]
- 2. CAS 1094-08-2: this compound | CymitQuimica [cymitquimica.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethopropazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethopropazine Hydrochloride, a phenothiazine derivative used as an antiparkinsonian drug. Due to the limited availability of public, detailed raw spectroscopic data, this document presents predicted and representative data to illustrate the expected spectral characteristics. The information is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.
Chemical Structure and Properties
-
IUPAC Name: N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[1]
-
Molecular Formula: C₁₉H₂₅ClN₂S[1]
-
Molecular Weight: 348.9 g/mol [1]
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.50 | m | 8H | Aromatic protons |
| 4.15 | m | 1H | CH-N |
| 3.85 | m | 2H | CH₂-N (phenothiazine) |
| 2.80 | q | 4H | N-(CH₂)₂ |
| 1.30 | d | 3H | CH₃-CH |
| 1.15 | t | 6H | (CH₃)₂-CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| 145.5 | Aromatic C (quaternary) |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 126.8 | Aromatic C (quaternary) |
| 122.9 | Aromatic CH |
| 122.5 | Aromatic CH |
| 115.8 | Aromatic CH |
| 55.4 | CH-N |
| 47.9 | CH₂-N (phenothiazine) |
| 47.2 | N-(CH₂)₂ |
| 17.5 | CH₃-CH |
| 12.1 | (CH₃)₂-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
Table 3: Representative IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |
| 2700 - 2400 | Broad, Medium | N-H stretching (quaternary amine salt) |
| 1590, 1470 | Medium-Strong | C=C stretching (aromatic) |
| 1250 | Strong | C-N stretching |
| 750 | Strong | C-H bending (aromatic, ortho-disubstituted) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data presented here is for the free base, Ethopropazine, as the hydrochloride salt would typically not be observed directly in the mass spectrum under standard conditions.
Table 4: Representative Mass Spectrometry Data for Ethopropazine (Free Base)
| m/z | Relative Abundance (%) | Assignment |
| 312 | 20 | [M]⁺ (Molecular Ion) |
| 214 | 100 | [M - C₆H₁₄N]⁺ |
| 198 | 85 | [Phenothiazine]⁺ |
| 99 | 60 | [C₆H₁₃N]⁺ |
| 86 | 95 | [C₅H₁₂N]⁺ |
| 72 | 40 | [C₄H₁₀N]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.
FTIR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules.
-
Instrumentation: A mass spectrometer capable of EI and with a suitable mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The instrument is set to scan over a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.
Caption: A flowchart illustrating the general workflow for obtaining and analyzing NMR, IR, and MS data for a pharmaceutical compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the presented data is representative, it offers valuable insights for researchers and professionals in the pharmaceutical field. For definitive analysis, it is recommended to obtain and analyze the spectra of a certified reference standard under controlled experimental conditions.
References
Ethopropazine: A Technical Guide on its Discovery, History, and Anticholinergic Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the phenothiazine derivative, ethopropazine, focusing on its discovery, historical development, and its mechanism of action as an anticholinergic drug. Developed during the fertile period of phenothiazine research in the mid-20th century, ethopropazine's therapeutic utility in Parkinson's disease was an important finding, leveraging a different pharmacological property than its more famous cousin, chlorpromazine. This document details its synthesis, mechanism of action at muscarinic acetylcholine receptors, and provides a representative experimental protocol for assessing its anticholinergic activity. Quantitative data is presented to contextualize its pharmacological profile.
Discovery and Historical Development
The story of ethopropazine is rooted in the broader history of phenothiazine chemistry, which began in the late 19th century with the synthesis of methylene blue. The pharmacological potential of phenothiazine derivatives, however, was not substantially explored until the 1940s at the Rhône-Poulenc laboratories in France. A team led by chemist Paul Charpentier was tasked with synthesizing new derivatives as potential antihistamines.[1][2] This research program was highly successful, leading to the development of promethazine, a potent antihistamine with significant sedative effects.[1][3]
During this period of intense research into phenothiazine derivatives, French surgeon Henri-Marie Laborit observed that promethazine induced a state of calm and "indifference" in his patients pre-surgery, which he termed "pharmacological lobotomy."[1][4] This observation spurred the search for phenothiazines with more pronounced central effects, culminating in Charpentier's synthesis of chlorpromazine in 1950, a drug that revolutionized psychiatry.[2]
Concurrently, the utility of other phenothiazine derivatives for different neurological conditions was being recognized. The use of anticholinergic agents, specifically belladonna alkaloids, for treating the tremor associated with Parkinson's disease had been known since the 1860s.[5] By the 1940s, synthetic anticholinergics were being developed to provide a better-tolerated alternative.[6] Ethopropazine (also known as profenamine), another derivative from the Rhône-Poulenc program, was identified as having significant anticholinergic properties alongside its weaker antihistaminic and antiadrenergic effects.[5][7] This profile made it a suitable candidate for the symptomatic treatment of Parkinson's disease, and it was subsequently developed for this indication, sold under trade names such as Parsidol.[8] It represented an important therapeutic option before the advent of levodopa in the 1960s.[5]
Mechanism of Action as an Anticholinergic Drug
The therapeutic effect of ethopropazine in Parkinson's disease stems from its ability to counteract the neurochemical imbalance that characterizes the condition. In Parkinson's, the degeneration of dopaminergic neurons in the substantia nigra leads to a significant reduction of dopamine in the corpus striatum. This results in a relative overactivity of the cholinergic system, which contributes to motor symptoms like tremor and rigidity.[8][9]
Ethopropazine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[5][9] By blocking these receptors in the central nervous system, it reduces the excitatory effects of acetylcholine, helping to restore a more balanced state between the dopaminergic and cholinergic systems.[8][9]
There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) with distinct signaling pathways:[10]
-
M1, M3, M5 Receptors: These subtypes couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2, M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
While ethopropazine is considered a non-selective muscarinic antagonist, it is believed that its primary therapeutic effects in Parkinson's disease are mediated through the blockade of M1 receptors in the corpus striatum.[8] There is also evidence suggesting activity at M3 receptors.[9]
References
- 1. Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multitargeting nature of muscarinic orthosteric agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence and predictors of anticholinergic agents in elderly outpatients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ethopropazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]
- 8. ethopropazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Ethopropazine as a Butyrylcholinesterase (BChE) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethopropazine, a phenothiazine derivative historically used as an antiparkinsonian agent, has garnered significant scientific interest for its potent and selective inhibitory effects on butyrylcholinesterase (BChE).[1][2] This technical guide provides a comprehensive overview of the core aspects of ethopropazine's interaction with BChE, including its mechanism of action, inhibition kinetics, stereoselectivity, and the experimental methodologies used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in neurodegenerative disease research and drug development, offering insights into the therapeutic potential of targeting BChE with ethopropazine and its derivatives.
Introduction
Butyrylcholinesterase (BChE), a serine hydrolase, is increasingly recognized as a significant therapeutic target, particularly in the later stages of Alzheimer's disease when the activity of acetylcholinesterase (AChE) declines.[3] Selective BChE inhibitors offer a promising strategy to modulate cholinergic neurotransmission with potentially fewer side effects than dual-inhibition approaches.[3] Ethopropazine has emerged as a key pharmacological tool and a potential therapeutic lead due to its notable selectivity for BChE over AChE.[1][4] Understanding the nuances of its inhibitory action is crucial for the development of next-generation BChE-targeted therapies.
Mechanism of Action
Ethopropazine acts as a reversible inhibitor of BChE.[5][6] Molecular modeling and kinetic studies have elucidated a multi-step binding process. The interaction begins with the binding of the ethopropazine molecule to the peripheral anionic site of the BChE enzyme.[5][6] Subsequently, the ethopropazine molecule "slides down" the enzyme's gorge.[5][6] This movement facilitates a π-π stacking interaction between the three rings of the phenothiazine structure and the tryptophan residue at position 82 (W82) within the BChE active site gorge.[5][6] This interaction is a key determinant of its inhibitory activity.
Stereoselectivity
A noteworthy feature of ethopropazine's interaction with BChE is its stereoselectivity. BChE demonstrates a higher affinity for the R-enantiomer of ethopropazine compared to the S-enantiomer.[5][6][7] This preference is reflected in the dissociation constants, indicating a more stable complex formation with the R-isomer.[5][6] This stereochemical preference offers a valuable avenue for the design of more potent and specific BChE inhibitors.
Quantitative Inhibition Data
The inhibitory potency of ethopropazine against BChE has been quantified in numerous studies. The following tables summarize the key inhibition constants (IC50 and Ki) from various reports, providing a comparative overview. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer composition) can influence these values.
| Inhibitor | Enzyme | IC50 Value | Reference |
| Ethopropazine hydrochloride | Butyrylcholinesterase (BChE) | 1.70 ± 0.53 µM | [3] |
| Ethopropazine | Butyrylcholinesterase (BChE) | 210 nM | [8] |
| Propranolol | Butyrylcholinesterase (BChE) | - | [9] |
| Diltiazem | Butyrylcholinesterase (BChE) | - | [9] |
| Inhibitor Form | Enzyme Complex | Dissociation Constant (Ki) | Reference |
| R-enantiomer | BChE-Ethopropazine | 61 nM | [5][6] |
| S-enantiomer | BChE-Ethopropazine | 140 nM | [5][6] |
| Racemate | BChE-Ethopropazine | 88 nM | [5][6] |
| R-enantiomer | Acetylated BChE-Ethopropazine | 268 nM | [5][6] |
| S-enantiomer | Acetylated BChE-Ethopropazine | 730 nM | [5][6] |
| Racemate | Acetylated BChE-Ethopropazine | 365 nM | [5][6] |
| Racemic Ethopropazine | Usual BChE | 0.16 µM (Competitive) | [4][10] |
| Racemic Ethopropazine | Atypical BChE | 7.5 µM (Non-competitive) | [4][10] |
| Racemic Ethopropazine | Acetylcholinesterase (AChE) | 161 µM and 393 µM (Competitive, two sites) | [4][10] |
| Propranolol | Butyrylcholinesterase (BChE) | 0.19 µM (Competitive) | [9] |
| Ethopropazine (for comparison) | Butyrylcholinesterase (BChE) | 0.15 µM | [9] |
Experimental Protocols
The characterization of ethopropazine as a BChE inhibitor predominantly relies on enzyme kinetic assays. The most commonly cited method is the Ellman assay, which spectrophotometrically measures the activity of cholinesterases.
Ellman's Assay for BChE Inhibition
Objective: To determine the rate of BChE-catalyzed substrate hydrolysis and the inhibitory effect of ethopropazine.
Materials:
-
Butyrylcholinesterase (human serum or recombinant)
-
Butyrylthiocholine iodide (BTC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
This compound
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of BTC in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well microplate or cuvettes, add the phosphate buffer.
-
Add the desired concentration of ethopropazine solution (or vehicle control).
-
Add the BChE solution and pre-incubate with the inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add the substrate (BTC) and DTNB solution to the wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of thiocholine production, which results from the hydrolysis of BTC by BChE.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each ethopropazine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (BTC) and the inhibitor (ethopropazine). Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
-
Visualizations
Signaling Pathway and Mechanism
Caption: Mechanism of Ethopropazine's BChE Inhibition.
Experimental Workflow
Caption: Experimental Workflow for BChE Inhibition Assay.
Logical Relationship of Selectivity
Caption: Basis of Ethopropazine's Selectivity for BChE.
Therapeutic Potential and Future Directions
The selective inhibition of BChE by ethopropazine holds significant therapeutic promise, particularly for neurodegenerative disorders like Alzheimer's disease.[3] In the advanced stages of Alzheimer's, BChE levels are known to increase while AChE levels decrease, making BChE a critical target for maintaining acetylcholine levels in the brain.[3] The neuroprotective effects of BChE inhibition are also an area of active investigation.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of phenothiazine derivatives can guide the synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: While in vitro data is robust, further in vivo studies are necessary to validate the therapeutic potential of ethopropazine and its analogs in animal models of neurodegeneration.
-
Clinical Evaluation: Ultimately, well-designed clinical trials will be required to assess the safety and efficacy of selective BChE inhibitors in human patients.
Conclusion
Ethopropazine serves as a valuable pharmacological tool and a promising scaffold for the development of selective BChE inhibitors. Its well-characterized mechanism of action, stereoselective binding, and significant in vitro potency underscore its importance in the field of cholinesterase research. This technical guide provides a foundational understanding for scientists and researchers aiming to leverage the therapeutic potential of BChE inhibition in the pursuit of novel treatments for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ≥98% (HPLC), butyrylcholinesterase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | From Heart to Brain: Cognitive Potential of Propranolol and Diltiazem through Cholinergic Enhancement via Butyrylcholinesterase Inhibition [frontiersin.org]
- 10. Inhibition of Human Blood Acetylcholinesterase and Butyrylcholinesterase by Ethopropazine [hrcak.srce.hr]
A Chemoenzymatic Route for the Synthesis of Enantioenriched Ethopropazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and highly selective four-step chemoenzymatic methodology for the synthesis of both (R)- and (S)-enantiomers of the antiparkinsonian drug Ethopropazine.[1][2][3] The synthesis leverages a lipase-mediated kinetic resolution of a key chiral intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, to achieve high enantiomeric purity.[1][2][3] This approach offers an efficient and environmentally conscious alternative to traditional chemical manufacturing for producing single-enantiomer drugs.[1][3]
The significance of accessing enantioenriched forms of Ethopropazine lies in the potential for stereoselective pharmacological activity. Butyrylcholinesterase (BChE), a target for Ethopropazine, has been shown to possess a significantly higher affinity for the (R)-configured enantiomer.[4]
Overall Synthesis Workflow
The chemoenzymatic synthesis of enantioenriched Ethopropazine proceeds through a four-step sequence, as illustrated below. The process begins with the synthesis of the racemic alcohol, followed by enzymatic kinetic resolution, subsequent bromination, and finally, amination to yield the target enantiomers.
Figure 1: Overall workflow for the chemoenzymatic synthesis of enantioenriched Ethopropazine.
Experimental Protocols
Step 1: Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol
This initial step involves the synthesis of the racemic alcohol precursor.
Methodology:
-
A solution of phenothiazine is treated with n-butyllithium (n-BuLi) in dry tetrahydrofuran (THF) at -78°C for one hour.[1]
-
Propylene oxide is then added to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for 12 hours.[1]
-
The reaction is quenched, and the crude product is purified to yield racemic 1-(10H-phenothiazin-10-yl)propan-2-ol.
Step 2: Lipase-Mediated Kinetic Resolution
The core of this chemoenzymatic process is the kinetic resolution of the racemic alcohol using a lipase. This step selectively acetylates one enantiomer, allowing for the separation of the two.
Methodology:
-
The racemic 1-(10H-phenothiazin-10-yl)propan-2-ol is dissolved in methyl tert-butyl ether (MTBE).[1]
-
A lipase, either Novozym 435 or Lipozyme TL IM (20% w/w), and vinyl acetate are added to the solution.[1]
-
The mixture is stirred at 25°C.[1]
-
The reaction progress is monitored to achieve the desired conversion. The slower reacting (S)-(+)-alcohol and the faster-forming (R)-(-)-acetate are then separated by column chromatography.[1]
The following diagram illustrates the lipase-catalyzed kinetic resolution process.
Figure 2: Lipase-mediated kinetic resolution of the racemic alcohol.
Step 3: Synthesis of the Bromo Derivative
The separated enantiomers of the alcohol and acetate (after hydrolysis) are converted to their corresponding bromo derivatives.
Methodology:
-
The enantioenriched alcohol is dissolved in dichloromethane (CH2Cl2).[1]
-
Phosphorus tribromide (PBr3) is added, and the reaction proceeds at room temperature for two hours.[1]
-
The resulting bromo derivative is then isolated.
Step 4: Stereodivergent Amination
The final step is the amination of the bromo derivative with diethylamine. The stereochemical outcome of this reaction is dependent on the solvent used.[1][2][3]
Methodology for Inversion (Toluene):
-
The bromo derivative is reacted with diethylamine in toluene in a sealed tube at 140°C for seven days. This process primarily results in a single inversion of the stereocenter.[1]
Methodology for Retention (Methanol):
-
The bromo derivative is reacted with diethylamine in methanol in a sealed tube at 90°C for four days. This leads exclusively to the product with retention of the original stereochemistry.[1]
The solvent-dependent stereodivergent nature of the amination is depicted below.
Figure 3: Solvent-dependent stereodivergent amination.
Quantitative Data Summary
The efficiency of the chemoenzymatic synthesis is highlighted by the high enantiomeric excess and yields obtained.
| Step | Product | Biocatalyst | Enantiomeric Excess (ee) | Isolated Yield | Reference |
| Kinetic Resolution | (S)-(+)-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | >99% | 81-95% (theoretical max 50%) | [1] |
| Kinetic Resolution | (R)-(-)-acetyl-1-(10H-phenothiazin-10-yl)propan-2-ol | Novozym 435 | 94% | 81-95% (theoretical max 50%) | [1] |
| Amination | (R)-Ethopropazine | - | 84-98% | Not Specified | [1] |
| Amination | (S)-Ethopropazine | - | 84-98% | Not Specified | [1] |
Table 1: Summary of quantitative data for the chemoenzymatic synthesis of enantioenriched Ethopropazine.
| Biocatalyst | Enantioselectivity (E) | Reference |
| Novozym 435 | up to 844 | [1] |
| Lipozyme TL IM | High | [1] |
Table 2: Enantioselectivity of lipases in the kinetic resolution step.
Conclusion
This chemoenzymatic route provides a highly effective and stereodivergent method for the synthesis of both enantiomers of Ethopropazine. The key to this process is the lipase-mediated kinetic resolution, which yields a chiral building block with excellent enantiopurity.[1][2][3] The subsequent chemical transformations, particularly the solvent-controlled stereodivergent amination, allow for the targeted synthesis of either the (R)- or (S)-enantiomer.[1][2][3] This methodology is a valuable tool for researchers and professionals in drug development, enabling further investigation into the stereospecific pharmacological effects of Ethopropazine.
References
- 1. BJOC - First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine [beilstein-journals.org]
- 2. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Lipase-Mediated Kinetic Resolution of Ethopropazine Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemoenzymatic synthesis of the enantiomers of ethopropazine, a drug used in the management of Parkinson's disease. The core of this methodology lies in the highly selective lipase-mediated kinetic resolution of a key chiral precursor, 1-(10H-phenothiazin-10-yl)propan-2-ol. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the process workflows, offering a comprehensive resource for researchers in biocatalysis and pharmaceutical development.
Introduction
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical factor in their pharmacological and toxicological profiles. For many chiral drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to adverse effects. Ethopropazine, possessing a chiral center, is one such drug where the development of an efficient and scalable synthesis of its individual enantiomers is of significant interest.
Biocatalysis, particularly the use of lipases for kinetic resolution, offers an elegant and environmentally benign approach to obtaining enantiomerically pure compounds. Lipases are known for their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. This guide focuses on the application of commercially available immobilized lipases, Novozym 435 and Lipozyme TL IM, for the kinetic resolution of a racemic precursor to ethopropazine, as demonstrated in the work of Borowiecki et al.[1][2][3].
Chemoenzymatic Synthesis of Ethopropazine Enantiomers
The overall synthetic route to the (R)- and (S)-enantiomers of ethopropazine is a four-step process that begins with the synthesis of the racemic precursor, followed by enzymatic kinetic resolution, and subsequent chemical transformations.
Lipase-Mediated Kinetic Resolution
The key step in the asymmetric synthesis of ethopropazine is the kinetic resolution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol. This is achieved through the enantioselective acylation of the secondary alcohol using a lipase as the biocatalyst and vinyl acetate as the acyl donor. The lipase preferentially acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the two enantiomers.
Quantitative Data
The choice of solvent significantly impacts both the reaction rate and the enantioselectivity of the lipase-catalyzed kinetic resolution. The following tables summarize the results obtained with Novozym 435 and Lipozyme TL IM in various organic solvents after 7 days at 25°C.[1]
Table 1: Influence of Solvent on the Kinetic Resolution Catalyzed by Novozym 435
| Entry | Solvent | log P | c [%]a | ees [%]b | eep [%]c | Ed |
| 1 | n-Hexane | 3.5 | 45 | 82 | >99 | 104 |
| 2 | Pentane | 3.0 | 46 | 85 | >99 | 119 |
| 3 | Toluene | 2.5 | 34 | >99 | 51 | 844 |
| 4 | MTBE | 1.3 | 45 | 82 | >99 | 104 |
| 5 | Diethyl ether | 0.9 | 45 | 82 | >99 | 104 |
| 6 | Vinyl acetate | 0.7 | 31 | >99 | 45 | 258 |
Table 2: Influence of Solvent on the Kinetic Resolution Catalyzed by Lipozyme TL IM
| Entry | Solvent | log P | c [%]a | ees [%]b | eep [%]c | Ed |
| 7 | n-Hexane | 3.5 | 11 | 12 | 99 | 11 |
| 8 | Pentane | 3.0 | 42 | 72 | >99 | 71 |
| 9 | Toluene | 2.5 | 39 | 64 | >99 | 48 |
| 10 | MTBE | 1.3 | 45 | 82 | >99 | 104 |
| 11 | Diethyl ether | 0.9 | 40 | 67 | >99 | 55 |
| 12 | Vinyl acetate | 0.7 | 35 | 54 | >99 | 32 |
a Conversion (c) was determined by GC. b Enantiomeric excess of the unreacted (S)-alcohol (ees) was determined by chiral HPLC. c Enantiomeric excess of the (R)-acetate product (eep) was determined by chiral HPLC. d Enantiomeric ratio (E) was calculated from c and ees.
Detailed Experimental Protocols
The following protocols are adapted from Borowiecki et al.[1]
Synthesis of Racemic 1-(10H-phenothiazin-10-yl)propan-2-ol
-
To a solution of phenothiazine (1.0 eq) in dry THF under an argon atmosphere at -78°C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture to -78°C and add propylene oxide (1.5 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the racemic alcohol as a white solid.
General Procedure for Lipase-Mediated Kinetic Resolution
-
To a solution of racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (1.0 eq) in the selected organic solvent, add vinyl acetate (3.0 eq).
-
Add the immobilized lipase (Novozym 435 or Lipozyme TL IM, typically 20-30 mg per 0.2 mmol of substrate).
-
Shake the reaction mixture at 25°C and monitor the progress by taking aliquots and analyzing by GC.
-
Upon reaching the desired conversion (e.g., ~45-50%), filter off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol and the acetylated product by column chromatography on silica gel.
Chiral HPLC Analysis
The enantiomeric excess of the unreacted alcohol and the acetylated product is determined by HPLC using a chiral stationary phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The retention times for the enantiomers of the alcohol and the acetate should be determined using the racemic and enantiomerically enriched samples.
Conclusion
The lipase-mediated kinetic resolution of 1-(10H-phenothiazin-10-yl)propan-2-ol is a highly effective method for obtaining the enantiomerically pure precursors required for the synthesis of (R)- and (S)-ethopropazine. Novozym 435, in particular, demonstrates excellent enantioselectivity, especially in toluene, providing access to both enantiomers with high optical purity. This chemoenzymatic approach represents a powerful strategy for the asymmetric synthesis of chiral pharmaceuticals, offering mild reaction conditions and high selectivity. This guide provides the foundational data and methodologies for researchers to implement and build upon this efficient synthetic route.
References
Ethopropazine Hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethopropazine Hydrochloride, a phenothiazine derivative with significant applications in neuropharmacology. This document consolidates critical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts.
Core Compound Information
This compound is a well-established compound primarily recognized for its anticholinergic and antiparkinsonian properties. It functions as a competitive antagonist of muscarinic acetylcholine receptors and an inhibitor of butyrylcholinesterase.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1094-08-2 | [1] |
| Molecular Formula | C₁₉H₂₅ClN₂S | [1] |
| Molecular Weight | 348.9 g/mol | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the cholinergic system. Its principal activities include the blockade of muscarinic acetylcholine receptors and the inhibition of butyrylcholinesterase (BChE).[2][3]
The primary mechanism involves the competitive inhibition of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[2] This antagonism reduces cholinergic activity in the central nervous system, which is crucial in conditions like Parkinson's disease where a dopamine deficiency leads to a relative overactivity of acetylcholine.[2] By blocking these receptors, this compound helps to re-establish a more balanced state between dopamine and acetylcholine, thereby alleviating motor symptoms such as rigidity and tremors.
Additionally, this compound is a potent and selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine.[3] Its inhibitory effect on BChE further contributes to the overall increase in acetylcholine availability at the synaptic cleft, though its primary therapeutic effect in Parkinsonism is attributed to its direct receptor antagonism. The compound also exhibits secondary effects on histamine H1 receptors.[2]
Below is a diagram illustrating the primary signaling pathway affected by this compound.
Pharmacokinetics and Metabolism
This compound is absorbed from the gastrointestinal tract following oral administration and undergoes first-pass metabolism in the liver.[2] The parent compound and its metabolites are subsequently excreted via the kidneys.[2] While specific metabolic pathways in humans are not extensively detailed in the reviewed literature, it is understood to be extensively metabolized.
Experimental Protocols
Butyrylcholinesterase (BChE) Inhibition Assay
A commonly cited method for determining BChE inhibition by this compound is the spectrophotometric method developed by Ellman.[4][5][6] This assay measures the activity of cholinesterases by quantifying the hydrolysis of a substrate, typically acetylthiocholine (ATCh), which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
This compound solution (as inhibitor)
-
Acetylthiocholine (ATCh) iodide (as substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Microplate reader
Procedure:
-
Prepare solutions of BChE, this compound at various concentrations, ATCh, and DTNB in phosphate buffer.
-
In a 96-well microplate, add the BChE solution to wells containing either buffer (for control) or different concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (ATCh) and the chromogen (DTNB) to all wells.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to the control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
The following diagram outlines the general workflow for this experimental protocol.
Synthesis of this compound
A chemoenzymatic route for the synthesis of enantioenriched ethopropazine has been reported.[7] A more general, non-enzymatic synthesis involves the alkylation of phenothiazine with 1-(diethylamino)-2-chloropropane.
General Procedure Outline:
-
Alkylation: Phenothiazine is reacted with 1-(diethylamino)-2-chloropropane in the presence of a strong base, such as sodium amide, in an appropriate solvent.
-
Work-up and Purification: The reaction mixture is then processed to remove unreacted starting materials and byproducts. This may involve extraction and chromatographic purification.
-
Salt Formation: The resulting ethopropazine free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or ether) to precipitate this compound.
-
Isolation: The precipitated salt is isolated by filtration, washed, and dried.
A simplified logical relationship for the synthesis is depicted below.
Conclusion
This technical guide provides foundational information for researchers working with this compound. The data presented on its physicochemical properties, mechanism of action, and established experimental protocols offer a robust starting point for further investigation and application in drug development. The provided diagrams are intended to clarify the complex biological and chemical processes associated with this compound.
References
- 1. This compound | C19H25ClN2S | CID 122824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethopropazine Hydrochloride in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethopropazine Hydrochloride in preclinical in vivo rodent models of Parkinson's disease (PD). Due to a lack of extensive published studies of Ethopropazine in these specific models, this document combines established protocols for creating PD models with the known pharmacological properties of Ethopropazine to propose experimental designs and outline key considerations for future research.
Introduction to this compound
This compound is a phenothiazine derivative with potent anticholinergic properties. It has been used clinically to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity.[1][2] Its primary mechanism of action is the blockade of muscarinic acetylcholine receptors, which helps to restore the balance between the depleted dopaminergic system and the cholinergic system in the basal ganglia.[1] Additionally, evidence suggests that Ethopropazine may possess N-methyl-D-aspartate (NMDA) receptor antagonist properties, which could contribute to its therapeutic effects.[3]
Rodent Models of Parkinson's Disease: An Overview
Several well-established rodent models are used to recapitulate the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits. The choice of model often depends on the specific aspect of the disease being investigated.
6-Hydroxydopamine (6-OHDA) Model
The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys catecholaminergic neurons.[4][5] Unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum leads to a rapid and significant loss of dopaminergic neurons on the ipsilateral side, resulting in quantifiable motor asymmetry.[5][6]
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model
The MPTP model is another neurotoxin-based model that is particularly effective in mice.[7][8] MPTP is metabolized to the toxic metabolite MPP+, which is selectively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to cell death.[9] This model mimics many of the biochemical and pathological features of human PD.[8]
Rotenone Model
Rotenone is a pesticide that also inhibits mitochondrial complex I, leading to systemic effects that can model both the motor and non-motor symptoms of Parkinson's disease.[10][11] Chronic administration of rotenone can induce alpha-synuclein aggregation, a key pathological hallmark of PD.[12]
Alpha-Synuclein Pre-formed Fibril (PFF) Model
This model involves the injection of pre-formed fibrils of alpha-synuclein into the brain, which can seed the aggregation of endogenous alpha-synuclein and lead to a progressive, spreading pathology that closely resembles what is seen in human Parkinson's disease.[13][14]
Experimental Protocols
The following are detailed protocols for establishing rodent models of Parkinson's disease, which can be adapted for testing the therapeutic potential of this compound.
Protocol 1: Unilateral 6-OHDA Lesion in Rats
Objective: To create a hemiparkinsonian rat model to assess the effects of Ethopropazine on motor asymmetry.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing materials
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in ice-cold sterile saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Prepare this solution fresh and protect it from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.
-
Injection: Drill a small burr hole in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates relative to bregma are: AP -2.2 mm, ML +1.5 mm, DV -8.0 mm from the dural surface.
-
Slowly infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
Behavioral Testing: Two to three weeks post-surgery, assess motor asymmetry using tests such as the apomorphine- or amphetamine-induced rotation test.
Protocol 2: Acute MPTP Administration in Mice
Objective: To induce dopaminergic neurodegeneration in mice to evaluate the neuroprotective effects of Ethopropazine.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline (0.9%)
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
MPTP Solution Preparation: Dissolve MPTP hydrochloride in sterile saline to a concentration of 2 mg/mL.
-
Administration: Administer four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
Behavioral and Histological Analysis: Assess motor function using the rotarod and open field tests 7 days after the last MPTP injection. At the end of the study, perfuse the animals and collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
Proposed this compound Treatment Paradigms
Given the lack of specific studies, the following are proposed experimental designs for evaluating Ethopropazine in the aforementioned models.
Pharmacokinetic Considerations
Studies in rats have shown that Ethopropazine has low oral bioavailability (<5%).[15] Therefore, intraperitoneal (i.p.) or subcutaneous (s.c.) administration is recommended for in vivo studies. Doses ranging from 5 to 50 mg/kg have been used in rats.[7]
Treatment Protocol for 6-OHDA Model (Symptomatic Treatment)
-
Animals: 6-OHDA lesioned rats with confirmed motor deficits.
-
Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle daily for a period of 1-2 weeks.
-
Outcome Measures:
-
Behavioral: Apomorphine- or amphetamine-induced rotations, cylinder test for forelimb use asymmetry.
-
Biochemical: Post-mortem analysis of dopamine and its metabolites in the striatum.
-
Treatment Protocol for MPTP Model (Neuroprotective Study)
-
Animals: C57BL/6 mice.
-
Treatment:
-
Pre-treatment: Administer this compound (e.g., 10, 25, 50 mg/kg, i.p.) 30-60 minutes prior to each MPTP injection.
-
Post-treatment: Begin daily administration of this compound 24 hours after the last MPTP injection and continue for 7 days.
-
-
Outcome Measures:
-
Behavioral: Rotarod performance, open field activity.
-
Histological: Quantification of TH-positive neurons in the substantia nigra.
-
Biochemical: Measurement of striatal dopamine levels.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of Ethopropazine on Motor Function in 6-OHDA Lesioned Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Net Ipsilateral Rotations (rotations/90 min) | Contralateral Forelimb Use (%) |
| Vehicle | - | 450 ± 50 | 25 ± 5 |
| Ethopropazine | 5 | 300 ± 40 | 40 ± 6 |
| Ethopropazine | 10 | 200 ± 35 | 55 ± 8 |
| Ethopropazine | 20 | 150 ± 30 | 65 ± 7 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle. |
Table 2: Neuroprotective Effect of Ethopropazine in the MPTP Mouse Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Latency to Fall on Rotarod (s) | TH-positive Neurons in SNc (% of control) | Striatal Dopamine (% of control) |
| Saline + Vehicle | - | 180 ± 20 | 100 ± 5 | 100 ± 8 |
| MPTP + Vehicle | - | 60 ± 15 | 45 ± 7 | 40 ± 6 |
| MPTP + Ethopropazine | 10 | 90 ± 12 | 60 ± 8 | 55 ± 7 |
| MPTP + Ethopropazine | 25 | 120 ± 18 | 75 ± 6 | 70 ± 9** |
| p < 0.05, **p < 0.01 compared to MPTP + Vehicle. |
Signaling Pathways and Mechanisms of Action
The primary mechanism of Ethopropazine in Parkinson's disease is the blockade of muscarinic acetylcholine receptors, which helps to rebalance the altered cholinergic-dopaminergic activity in the basal ganglia.
Caption: Cholinergic-Dopaminergic Imbalance and Ethopropazine's Action.
A potential secondary mechanism involves the antagonism of NMDA receptors. Excessive NMDA receptor activation is implicated in excitotoxicity and neuronal cell death. By blocking these receptors, Ethopropazine may exert a neuroprotective effect.
Caption: Potential Neuroprotective Mechanism of Ethopropazine via NMDA Receptor Antagonism.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of Ethopropazine in a rodent model of Parkinson's disease.
Caption: In Vivo Study Workflow for Ethopropazine in a Parkinson's Disease Rodent Model.
Conclusion
While direct in vivo studies of this compound in modern rodent models of Parkinson's disease are limited, its known pharmacological profile as a potent anticholinergic and potential NMDA antagonist makes it a compound of interest for further investigation. The protocols and proposed experimental designs outlined in these application notes provide a framework for future research to elucidate the symptomatic and potential disease-modifying effects of Ethopropazine in preclinical models of Parkinson's disease. Such studies are crucial for validating its mechanisms of action and exploring its full therapeutic potential.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-parkinsonian agents procyclidine and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protection by an antioxidant of rotenone-induced neuromotor decline, reactive oxygen species generation and cellular stress in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Potentials of Berberine in Rotenone-Induced Parkinson’s Disease-like Motor Symptoms in Rats [mdpi.com]
- 12. Neuroprotective Effects of a Standardized Flavonoid Extract from Safflower against a Rotenone-Induced Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective neurodegeneration generated by intravenous α‐synuclein pre‐formed fibril administration is not associated with endogenous α‐synuclein levels in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Parkinson’s disease pathology by combination of fibril seeds and α-synuclein overexpression in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ethopropazine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethopropazine is a phenothiazine derivative with anticholinergic properties used in the treatment of parkinsonism. The monitoring of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of ethopropazine in human plasma. The method involves a straightforward sample preparation procedure followed by chromatographic separation and UV detection. The protocol has been developed to be specific, accurate, and precise, adhering to the general principles of HPLC method validation.[1][2]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing proteins from plasma samples prior to HPLC analysis.[3][4][5] This protocol utilizes acetonitrile for efficient protein removal.
Materials:
-
Human plasma (collected in EDTA-coated tubes)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm PVDF)
-
HPLC vials
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.[6]
-
The sample is now ready for injection into the HPLC system.
Chromatographic Conditions
The following HPLC conditions are optimized for the separation and quantification of ethopropazine.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][8] The key validation parameters are outlined below.
Validation Parameters:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma and comparing it to plasma spiked with ethopropazine to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A minimum of five concentrations is recommended. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is expressed as the relative standard deviation (%RSD) for a set of measurements. The acceptance criterion for %RSD is typically ≤ 2%.[8][9]
-
Accuracy: The accuracy is determined by the recovery of known amounts of ethopropazine spiked into blank plasma. The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[10] The LOQ is often determined as the concentration with a signal-to-noise ratio of at least 10.[10]
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results. The results should remain unaffected by these minor changes.[9]
Data Presentation
The following table summarizes the expected quantitative data from the validation of the HPLC method for ethopropazine quantification in plasma.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Intra-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Inter-day Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 3 ng/mL | S/N ratio ≥ 3 |
| Limit of Quantification (LOQ) | 10 ng/mL | S/N ratio ≥ 10 |
| Retention Time | ~ 5.2 min | - |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of ethopropazine in plasma.
Caption: Experimental workflow for ethopropazine quantification.
Caption: Logical relationship of method development and validation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. nacalai.com [nacalai.com]
- 4. ionsource.com [ionsource.com]
- 5. Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cores.emory.edu [cores.emory.edu]
- 7. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Ethopropazine in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethopropazine is a phenothiazine derivative with potent anticholinergic properties, primarily utilized in the management of Parkinson's disease.[1] Its mechanism of action involves the blockade of muscarinic acetylcholine receptors, which helps to restore the balance of cholinergic and dopaminergic neurotransmission in the basal ganglia. Beyond its established role in movement disorders, the anticholinergic nature of ethopropazine suggests potential applications in investigating neuronal signaling, neuroprotection, and neurotoxicity in vitro. These application notes provide detailed protocols for utilizing ethopropazine in primary neuronal culture experiments to explore its effects on neuronal viability and associated signaling pathways.
Key Applications in Primary Neuronal Culture
-
Investigation of Cholinergic Signaling: Ethopropazine can be employed as a tool to dissect the role of muscarinic acetylcholine receptors in neuronal function, synaptic plasticity, and network activity in cultured neurons.
-
Neuroprotection and Neurotoxicity Studies: Its impact on neuronal survival can be assessed in various models of neuronal injury, such as oxidative stress, excitotoxicity, or neuroinflammation.
-
Signal Transduction Pathway Analysis: Ethopropazine is a valuable pharmacological agent for elucidating the downstream signaling cascades modulated by muscarinic receptor antagonism.
Data Presentation
Table 1: Suggested Concentration Ranges of Ethopropazine for Primary Neuronal Culture Experiments
| Parameter | Concentration Range | Rationale & Notes |
| Effective Concentration (EC₅₀) for Cholinergic Blockade | 10 nM - 1 µM | Based on the known affinity of muscarinic receptor antagonists. The exact EC₅₀ should be determined empirically for the specific neuronal type and assay. |
| Neuroprotection/Neurotoxicity Screening | 1 µM - 50 µM | Higher concentrations may be required to observe effects on cell viability. It is crucial to perform a dose-response curve to identify the optimal concentration and potential toxicity. |
| Signaling Pathway Modulation | 100 nM - 10 µM | Concentrations should be chosen based on the desired level of receptor blockade and the sensitivity of the downstream signaling components being investigated. |
Table 2: Example Data from a Neuroprotection Assay using Ethopropazine
| Treatment Group | Neuronal Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Toxin) |
| Control | 100 ± 5.2 | - |
| Neurotoxin (e.g., 100 µM Glutamate) | 45 ± 6.8 | - |
| Neurotoxin + 1 µM Ethopropazine | 52 ± 7.1 | > 0.05 |
| Neurotoxin + 10 µM Ethopropazine | 68 ± 5.9 | < 0.05 |
| Neurotoxin + 50 µM Ethopropazine | 55 ± 8.3 | > 0.05 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
Timed-pregnant rat or mouse (E18)
-
Hibernate®-E medium
-
Papain (20 U/mL)
-
DNase I (100 µg/mL)
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in papain and DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal® Plus Medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-media change every 2-3 days.
Protocol 2: Assessment of Ethopropazine's Neuroprotective Effects against Oxidative Stress
This protocol outlines a method to evaluate the potential of ethopropazine to protect primary neurons from hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
Ethopropazine hydrochloride
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Prepare stock solutions of ethopropazine and H₂O₂.
-
Pre-treat the primary neuronal cultures with varying concentrations of ethopropazine (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control group.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control group.
-
Incubate the plates for 24 hours at 37°C.
-
Assess neuronal viability using the MTT assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Normalize the viability of treated groups to the control group (set to 100%).
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol describes how to investigate the effect of ethopropazine on the phosphorylation status of key proteins in the PI3K/Akt and Nrf2 signaling pathways.
Materials:
-
Primary neuronal cultures treated as described in Protocol 2.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Nrf2, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Lyse the treated neuronal cultures with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the levels of phosphorylated proteins to the total protein levels and compare between treatment groups.
Mandatory Visualizations
Caption: Experimental workflow for investigating ethopropazine's effects.
References
Application Notes and Protocols for Assessing Ethopropazine Efficacy in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal behavioral tests for the assessment of ethopropazine's efficacy in preclinical models of Parkinson's disease (PD). Detailed protocols for key experiments are included to ensure robust and reproducible data collection.
Introduction
Ethopropazine, a phenothiazine derivative with potent anticholinergic and antihistaminic properties, has been used as a therapeutic agent for Parkinson's disease. Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which helps to rebalance the altered cholinergic and dopaminergic neurotransmission in the basal ganglia, a key pathological feature of PD. Animal models that mimic the motor deficits of PD are crucial for evaluating the therapeutic potential of compounds like ethopropazine. The most widely used models are the neurotoxin-induced 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. This document outlines the application of several behavioral tests to assess the efficacy of ethopropazine in these models.
Key Signaling Pathway: Cholinergic-Dopaminergic Imbalance in Parkinson's Disease
In a healthy state, a balance between the excitatory neurotransmitter acetylcholine and the inhibitory neurotransmitter dopamine is crucial for smooth, controlled movements. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. This imbalance contributes significantly to the motor symptoms of PD, such as tremor, rigidity, and bradykinesia. Ethopropazine, as an anticholinergic agent, acts to block the effects of acetylcholine, thereby helping to restore a more balanced state of neurotransmission.
Animal Models of Parkinson's Disease: An Overview
The following neurotoxin-based models are commonly employed to replicate the motor deficits observed in Parkinson's disease for the evaluation of therapeutic agents like ethopropazine.
The 6-Hydroxydopamine (6-OHDA) Rat Model
The unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or the striatum of rats leads to a progressive and selective degeneration of dopaminergic neurons on the ipsilateral side of the brain.[1] This unilateral lesion results in quantifiable motor asymmetries, making it a robust model for assessing the efficacy of anti-parkinsonian drugs.
The MPTP Mouse Model
The systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice causes bilateral damage to the nigrostriatal dopamine system.[2][3] This model is widely used due to its ability to reproduce many of the pathological and biochemical hallmarks of Parkinson's disease.
Experimental Workflow for Efficacy Assessment
A typical workflow for assessing the efficacy of ethopropazine in these animal models involves several key stages, from animal model creation to behavioral testing and data analysis.
Behavioral Tests for Motor Function Assessment
The following behavioral tests are commonly used to quantify motor deficits in rodent models of Parkinson's disease and to assess the therapeutic effects of ethopropazine.
Rotarod Test
Principle: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.
Protocol:
-
Apparatus: A commercially available rotarod apparatus with a textured rod to provide grip.
-
Animal Preparation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Place the animal on the stationary rod.
-
Start the rotation, gradually accelerating from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Data Collection: The primary endpoint is the latency to fall (in seconds).
Expected Outcome in PD Models: 6-OHDA-lesioned rats and MPTP-treated mice show a significantly shorter latency to fall from the rotarod compared to control animals.[1][2]
Hypothesized Effect of Ethopropazine: Treatment with ethopropazine is expected to increase the latency to fall in lesioned animals, indicating an improvement in motor coordination.
| Treatment Group | Animal Model | Reported Latency to Fall (seconds, mean ± SEM) | Reference |
| Sham/Control | Rat | ~150-200 | [1] |
| 6-OHDA Lesion | Rat | ~40-60 | [1] |
| Control | Mouse | ~220-250 | [2] |
| MPTP Lesion | Mouse | ~70-130 | [2] |
Cylinder Test
Principle: This test evaluates forelimb use asymmetry in unilaterally lesioned animals by observing their spontaneous exploratory behavior in a cylinder.
Protocol:
-
Apparatus: A transparent glass cylinder.
-
Animal Preparation: No prior habituation to the cylinder is required.
-
Procedure:
-
Place the animal in the cylinder and record its behavior for 5-10 minutes.
-
An observer, blind to the treatment groups, scores the number of wall touches made with the ipsilateral (unimpaired) forelimb, the contralateral (impaired) forelimb, and both forelimbs simultaneously.
-
-
Data Collection: The data is typically expressed as the percentage of contralateral forelimb use relative to the total number of forelimb touches.
Expected Outcome in PD Models: Unilaterally 6-OHDA-lesioned animals exhibit a significant reduction in the use of the contralateral forelimb for wall exploration.[4][5]
Hypothesized Effect of Ethopropazine: Ethopropazine treatment is expected to increase the use of the contralateral forelimb, indicating a reduction in motor asymmetry.
| Treatment Group | Animal Model | Reported Contralateral Forelimb Use (%, mean ± SEM) | Reference |
| Sham | Rat/Mouse | ~45-55% | [4] |
| 6-OHDA Lesion | Rat/Mouse | ~10-20% | [4][5] |
Apomorphine-Induced Rotation Test
Principle: This test is specific to unilaterally lesioned animals and measures the rotational behavior (circling) induced by the dopamine receptor agonist, apomorphine. The direction and rate of rotation are indicative of the extent of dopamine denervation.
Protocol:
-
Apparatus: A circular arena equipped with an automated rotation-counting system or manual observation.
-
Animal Preparation: Habituate the animal to the testing arena before drug administration.
-
Procedure:
-
Administer a subcutaneous injection of apomorphine (e.g., 0.05-0.5 mg/kg).
-
Place the animal in the arena and record the number of full (360°) contralateral (away from the lesioned side) rotations over a period of 30-60 minutes.
-
-
Data Collection: The primary endpoint is the number of contralateral rotations per minute.
Expected Outcome in PD Models: 6-OHDA-lesioned rats with significant dopamine depletion exhibit robust contralateral rotations in response to apomorphine.[1][6]
Hypothesized Effect of Ethopropazine: While ethopropazine's primary effect is not on dopamine receptors, its modulation of the cholinergic system may influence the rotational behavior induced by dopaminergic stimulation. The effect would need to be empirically determined.
| Treatment Group | Animal Model | Reported Contralateral Rotations/min (mean ± SEM) | Reference |
| Sham | Rat | ~0-1 | [1] |
| 6-OHDA Lesion | Rat | ~5-15 | [1] |
Open Field Test
Principle: This test assesses general locomotor activity and exploratory behavior in a novel environment.
Protocol:
-
Apparatus: A square or circular arena with walls, often equipped with automated tracking software.
-
Animal Preparation: Habituate the animals to the testing room before the test.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-15 minutes).
-
Record various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Collection: Key parameters include total distance moved (cm), velocity (cm/s), and time spent in the center of the arena (s).
Expected Outcome in PD Models: MPTP-treated mice often show reduced locomotor activity, including a decrease in the total distance traveled.[2][7]
Hypothesized Effect of Ethopropazine: Ethopropazine may increase locomotor activity in MPTP-lesioned mice, reflecting an improvement in motor function.
| Treatment Group | Animal Model | Reported Total Distance Traveled (cm, mean ± SEM) | Reference |
| Control | Mouse | ~2500-3000 | [2] |
| MPTP Lesion | Mouse | ~100-800 | [2] |
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables, as exemplified above, to facilitate easy comparison between treatment groups. Statistical analysis, such as t-tests or ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects of ethopropazine. A statistically significant improvement in the behavioral performance of the ethopropazine-treated group compared to the vehicle-treated lesion group would indicate efficacy.
Conclusion
The behavioral tests outlined in these application notes provide a robust framework for assessing the efficacy of ethopropazine in preclinical models of Parkinson's disease. By carefully following the detailed protocols and systematically analyzing the quantitative data, researchers can gain valuable insights into the therapeutic potential of ethopropazine for alleviating the motor symptoms of this neurodegenerative disorder.
References
- 1. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]
- 3. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Longitudinal assessment of motor function following the unilateral intrastriatal 6-hydroxydopamine lesion model in mice [frontiersin.org]
- 6. mdbneuro.com [mdbneuro.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving Ethopropazine Hydrochloride for In Vivo Dosing
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethopropazine Hydrochloride, also known as Profenamine HCl, is a phenothiazine derivative with potent anticholinergic, antihistamine, and antiadrenergic properties.[1][2] It is primarily recognized for its use in the symptomatic treatment of Parkinson's disease, where it helps to alleviate motor symptoms such as rigidity and tremor by blocking muscarinic acetylcholine receptors.[2][3][4] Additionally, it is a selective inhibitor of butyrylcholinesterase (BChE) and has shown efficacy in models of neuropathic pain.[1][5] Proper preparation of this compound solutions is critical for ensuring accurate dosing and obtaining reliable results in in vivo studies. These application notes provide detailed protocols for dissolving and preparing this compound for research applications.
Quantitative Data Summary
The solubility of this compound can vary based on the solvent and temperature. The following tables summarize key quantitative data for preparing solutions.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Temperature (°C) | Reference |
| Water | 2.5 mg/mL | 20 | [6] |
| Water | 50 mg/mL | 40 | [6] |
| Absolute Ethanol | 33 mg/mL | 25 | [6] |
| Ethanol | 5 mg/mL | Not Specified | [5] |
| DMSO | >5 mg/mL | ~60 | [7][8] |
| DMSO | 5 mg/mL | Not Specified | [5] |
| DMF | 10 mg/mL | Not Specified | [5] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Not Specified | [5] |
Table 2: Formulations for In Vivo Dosing
| Formulation Composition (v/v) | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Table 3: Storage and Stability
| Form | Storage Temperature (°C) | Duration | Notes | Reference |
| Solid Powder | -20 | ≥ 4 years | --- | [5] |
| Solid Powder | 2 to 8 | Not Specified | Hygroscopic | [7][8] |
| Stock Solution | -80 | Up to 6 months | Sealed, away from light and moisture | [1] |
| Stock Solution | -20 | Up to 1 month | Sealed, away from light and moisture | [1] |
| In Vivo Working Solution | Room Temperature | Same day use | Prepare freshly before each experiment | [1] |
Experimental Protocols
These protocols provide a step-by-step guide for preparing this compound solutions for administration in laboratory animals. Adherence to these guidelines is essential for experimental consistency and animal welfare.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG300, Tween-80, Corn Oil, Saline (sterile)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm)
Protocol for Preparing a Stock Solution (e.g., 10 mg/mL in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL stock, weigh 10 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. If precipitation occurs, gentle heating (to ~60°C) or sonication can be used to aid dissolution.[1][7][8]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol for Preparing an In Vivo Working Solution
It is strongly recommended to prepare the final working solution fresh on the day of the experiment.[1] The following protocol is based on the vehicle formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Example: Preparing 1 mL of a 1 mg/mL working solution.
-
Start with Stock: Thaw an aliquot of your this compound stock solution (e.g., 10 mg/mL in DMSO).
-
Dilution Step 1 (DMSO): In a sterile tube, add 100 µL of the 10 mg/mL stock solution.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add Tween-80: Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous.
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly. The final concentration will be 1 mg/mL.
-
Administration: The working solution is now ready for administration via the desired route (e.g., subcutaneous injection).[1] Ensure the solution is at room temperature and visually inspect for any precipitation before dosing.
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram outlines the standard workflow for preparing this compound solutions for in vivo experiments.
Caption: Workflow for preparing Ethopropazine HCl dosing solutions.
Simplified Signaling Pathway in Parkinson's Disease
This compound's primary mechanism in Parkinson's disease involves the antagonism of muscarinic acetylcholine receptors to counteract the relative overactivity of the cholinergic system that results from dopamine depletion.[2][3]
Caption: Ethopropazine HCl blocks muscarinic receptors to restore balance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]
- 8. This compound | 1094-08-2 [chemicalbook.com]
Application Notes and Protocols: Assessing Ethopropazine Effects on Motor Function in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethopropazine is a phenothiazine derivative with potent anticholinergic properties, primarily used as an antiparkinsonian agent.[1] It functions by competitively inhibiting muscarinic acetylcholine receptors, thereby helping to restore the balance between cholinergic and dopaminergic activity in the basal ganglia, which is crucial for motor control.[2][3][4] Assessing the impact of ethopropazine on motor function in preclinical mouse models is essential for understanding its therapeutic potential and potential side effects. This document provides detailed protocols for key behavioral assays used to evaluate motor coordination, balance, and muscle strength in mice treated with ethopropazine.
Data Presentation
Disclaimer: The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described experiments. Specific experimental results for ethopropazine may vary and should be determined empirically.
Table 1: Hypothetical Effects of Ethopropazine on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg) | N | Latency to Fall (seconds) |
| Vehicle Control | 0 | 10 | 185 ± 15 |
| Ethopropazine | 5 | 10 | 175 ± 20 |
| Ethopropazine | 10 | 10 | 150 ± 25* |
| Ethopropazine | 20 | 10 | 120 ± 30** |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 2: Hypothetical Effects of Ethopropazine on Locomotor Activity in the Open-Field Test
| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) | Time in Center Zone (seconds) |
| Vehicle Control | 0 | 12 | 3500 ± 450 | 45 ± 10 |
| Ethopropazine | 5 | 12 | 3200 ± 500 | 40 ± 8 |
| Ethopropazine | 10 | 12 | 2800 ± 550 | 35 ± 7 |
| Ethopropazine | 20 | 12 | 2300 ± 600** | 30 ± 5 |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to vehicle control.
Table 3: Hypothetical Effects of Ethopropazine on Forelimb Grip Strength
| Treatment Group | Dose (mg/kg) | N | Peak Force (grams) |
| Vehicle Control | 0 | 10 | 120 ± 10 |
| Ethopropazine | 5 | 10 | 118 ± 12 |
| Ethopropazine | 10 | 10 | 110 ± 15 |
| Ethopropazine | 20 | 10 | 95 ± 20* |
*Data are presented as mean ± standard deviation. p < 0.05 compared to vehicle control.
Experimental Protocols
Rotarod Test for Motor Coordination and Balance
This test assesses the ability of a mouse to maintain balance on a rotating rod, providing a sensitive measure of motor coordination.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile, Columbus Instruments)
-
Mouse cages
-
70% ethanol for cleaning
-
Timer
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment begins.
-
Training (optional but recommended):
-
Place each mouse on the stationary rod for 60 seconds.
-
Begin rotation at a low, constant speed (e.g., 4 RPM) for 2-3 minutes.
-
Repeat this training for 2-3 consecutive days leading up to the test day.
-
-
Testing:
-
Administer ethopropazine or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) and allow for the appropriate absorption time.
-
Place the mouse on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 RPM over 5 minutes).
-
Start the timer and the rod rotation simultaneously.
-
Record the latency to fall, which is the time (in seconds) the mouse remains on the rod. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Perform 3 trials per mouse with a 15-minute inter-trial interval.
-
Clean the rod with 70% ethanol between each mouse.
-
-
Data Analysis: The primary endpoint is the latency to fall. The data from the three trials are typically averaged for each mouse. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the performance of the ethopropazine-treated groups to the vehicle control group.
Open-Field Test for Locomotor Activity and Anxiety-Like Behavior
This assay measures general locomotor activity and exploratory behavior in a novel environment. It can also provide insights into anxiety-like behavior.
Materials:
-
Open-field arena (e.g., a square or circular arena with high walls, typically 40x40x30 cm)
-
Video tracking software and camera
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes in their home cages. The lighting in the room should be kept consistent.
-
Testing:
-
Administer ethopropazine or vehicle control.
-
Gently place the mouse in the center of the open-field arena.
-
Allow the mouse to explore the arena freely for a predetermined period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: The video tracking software is used to analyze various parameters, including:
-
Total distance traveled (cm): An indicator of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis), where more time in the periphery suggests higher anxiety.
-
Rearing frequency: The number of times the mouse stands on its hind legs, indicating exploratory behavior.
-
Statistical comparisons are made between the different treatment groups.
-
Grip Strength Test for Neuromuscular Function
This test measures the maximal muscle strength of a mouse's forelimbs or all four limbs.
Materials:
-
Grip strength meter with a grasping tool (e.g., a T-bar or a mesh grid)
-
Scale to weigh the mice
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing area.
-
Testing:
-
Hold the mouse by the base of its tail.
-
Lower the mouse towards the grasping tool of the grip strength meter.
-
Allow the mouse to grasp the bar or grid with its forepaws (for forelimb strength) or all four paws.
-
Gently and steadily pull the mouse away from the meter in a horizontal plane until its grip is released.
-
The meter will record the peak force (in grams or Newtons) exerted by the mouse.
-
Perform 3-5 consecutive measurements for each mouse with a short rest period in between.
-
Record the body weight of each mouse.
-
-
Data Analysis: The peak force from the trials is typically averaged. The grip strength can be presented as the absolute peak force or normalized to the mouse's body weight. Statistical analysis is used to compare the grip strength between the ethopropazine-treated and control groups.
Visualizations
Caption: Ethopropazine's anticholinergic signaling pathway.
Caption: Experimental workflow for the rotarod test.
Caption: Experimental workflow for the open-field test.
References
- 1. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 2. Item - Latency to fall in rotarod test at 3-month-old (A) and 6-month-old (B) mice. - Public Library of Science - Figshare [plos.figshare.com]
- 3. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
Application Notes and Protocols: Development of a Validated LC-MS/MS Method for the Quantification of Ethopropazine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ethopropazine in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Ethopropazine.
Introduction
Ethopropazine is a phenothiazine derivative with anticholinergic and antihistaminic properties, primarily used in the management of parkinsonism and drug-induced extrapyramidal disorders. Accurate and reliable quantification of Ethopropazine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical methods due to its high sensitivity, selectivity, and speed.[1][2] This application note provides a comprehensive protocol for a validated LC-MS/MS method for the determination of Ethopropazine in human plasma.
Experimental
Materials and Reagents
-
Ethopropazine hydrochloride (Reference Standard)
-
Ethopropazine-d5 hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
| Ethopropazine | |
| Ethopropazine-d5 (IS) |
Preparation of Standard and Quality Control Samples
Stock solutions of Ethopropazine and Ethopropazine-d5 were prepared in methanol. Working solutions were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.
Table 3: Calibration Standard and Quality Control Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Calibration Standard 7 | 250 |
| Calibration Standard 8 | 500 |
| LLOQ QC | 0.5 |
| Low QC | 1.5 |
| Medium QC | 75 |
| High QC | 400 |
Sample Preparation Protocol
A simple protein precipitation method was employed for the extraction of Ethopropazine from human plasma.
Caption: Protein Precipitation Sample Preparation Workflow.
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
The method demonstrated high selectivity with no significant interfering peaks observed at the retention times of Ethopropazine and the internal standard in blank plasma samples from multiple sources.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted linear regression (1/x²) was used to construct the calibration curve. The correlation coefficient (r²) was consistently greater than 0.99.
Table 4: Linearity of Ethopropazine in Human Plasma
| Concentration (ng/mL) | Back-calculated Concentration (Mean ± SD, n=3) | Accuracy (%) |
| 0.5 | 0.49 ± 0.03 | 98.0 |
| 1 | 1.05 ± 0.06 | 105.0 |
| 5 | 4.85 ± 0.21 | 97.0 |
| 10 | 10.2 ± 0.4 | 102.0 |
| 50 | 49.5 ± 1.8 | 99.0 |
| 100 | 101.3 ± 3.5 | 101.3 |
| 250 | 247.8 ± 9.9 | 99.1 |
| 500 | 505.2 ± 15.1 | 101.0 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, Low, Medium, and High). The results are summarized in Table 5.
Table 5: Intra- and Inter-Day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%RSD) | ||
| LLOQ | 0.5 | 102.4 | 8.7 |
| Low | 1.5 | 98.7 | 6.2 |
| Medium | 75 | 101.5 | 4.5 |
| High | 400 | 99.2 | 3.8 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 6: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) (Mean ± SD) | Matrix Effect (%) (Mean ± SD) |
| Low | 1.5 | 92.5 ± 4.1 | 98.2 ± 3.5 |
| Medium | 75 | 94.1 ± 3.5 | 99.5 ± 2.8 |
| High | 400 | 93.7 ± 2.9 | 101.3 ± 2.1 |
Stability
The stability of Ethopropazine in human plasma was evaluated under various storage and handling conditions.
Table 7: Stability of Ethopropazine in Human Plasma
| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |
| Bench-top (6 hours at room temp.) | 1.5 | 98.7 |
| 400 | 101.2 | |
| Freeze-thaw (3 cycles) | 1.5 | 97.5 |
| 400 | 99.8 | |
| Long-term (-80 °C for 30 days) | 1.5 | 96.9 |
| 400 | 98.4 | |
| Post-preparative (Autosampler at 4 °C for 24 hours) | 1.5 | 102.1 |
| 400 | 100.5 |
Overall Workflow
The entire analytical process from sample receipt to data analysis is depicted in the following workflow diagram.
Caption: Complete Bioanalytical Workflow for Ethopropazine Analysis.
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Ethopropazine in human plasma. The method has been successfully validated according to international guidelines and is suitable for high-throughput analysis in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideal for pharmacokinetic and therapeutic drug monitoring studies.
References
Application Notes: Ethopropazine in the Study of Drug-Induced Extrapyramidal Symptoms
Introduction
Drug-induced extrapyramidal symptoms (EPS) are a significant class of neurological side effects associated with dopamine receptor-blocking agents, particularly first-generation antipsychotics.[1][2] These movement disorders, which include acute dystonia, akathisia, parkinsonism, and the delayed-onset tardive dyskinesia, arise from the blockade of dopamine D2 receptors in the nigrostriatal pathway.[3][4] This blockade creates a functional imbalance between dopamine and acetylcholine, leading to an excess of cholinergic activity.[4][5][6] Ethopropazine, a phenothiazine derivative with potent anticholinergic and secondary antihistaminic properties, has been a valuable pharmacological tool for both treating and studying the mechanisms of these adverse effects.[5][7][8] Although its clinical use has declined in some regions, its application in preclinical research remains relevant for understanding the pathophysiology of EPS and for screening novel therapeutic agents.[9]
Mechanism of Action
The primary therapeutic action of ethopropazine in mitigating EPS stems from its function as a muscarinic acetylcholine receptor antagonist.[5][6][8] By competitively blocking central muscarinic receptors, particularly the M1 subtype in the striatum, ethopropazine counteracts the hyperactivity of the cholinergic system that results from dopamine D2 receptor blockade by antipsychotics.[5][10] This action helps to restore the physiological balance between dopaminergic and cholinergic neurotransmission in the basal ganglia, thereby alleviating symptoms like muscle rigidity, tremor, and akinesia.[5][6][7] Additionally, ethopropazine possesses antihistaminic (H1 receptor) properties, which may contribute to its sedative effects.[5]
Applications in Preclinical Research
Ethopropazine is widely used in preclinical rodent models to investigate the mechanisms of antipsychotic-induced EPS and to evaluate the potential of new drugs to either cause or treat these side effects.
-
Reversal of Acute Dystonia and Parkinsonism: The most common application is in models of acute EPS, such as haloperidol-induced catalepsy in rats.[11] Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is considered a robust predictor of EPS liability in humans.[12][13] Ethopropazine is used as a positive control to demonstrate the reversal of catalepsy, confirming the cholinergic basis of the motor deficit.
-
Study of Tardive Dyskinesia (TD): While anticholinergics like ethopropazine can exacerbate the classic oro-buccal-lingual stereotypy of TD, they have shown some effectiveness in treating tardive dystonia, a variant of the syndrome.[14] Its use in animal models of TD, such as the vacuous chewing movement (VCM) model, helps to dissect the complex pharmacology of this late-onset disorder, which is thought to involve dopamine receptor hypersensitivity.[15][16]
Applications in Clinical Research
Historically, ethopropazine was used clinically for the symptomatic treatment of Parkinson's disease and drug-induced parkinsonism.[5][6][7] It was effective in reducing tremor and rigidity.[6] However, its use has been largely superseded by other anticholinergic agents like benztropine and trihexyphenidyl, and more so by the advent of second-generation (atypical) antipsychotics which have a lower intrinsic risk of causing EPS.[3][10][17] In a research context, it can serve as a comparator drug in clinical trials designed to assess the EPS profile of novel antipsychotic candidates.
Advantages and Limitations
Advantages:
-
Well-Characterized Mechanism: Its primary anticholinergic action is well-understood, making it a reliable tool for probing the role of the cholinergic system in EPS.
-
Effective Reversal of Acute EPS: It reliably reverses acute, drug-induced parkinsonian symptoms and dystonia in preclinical models.
Limitations:
-
Peripheral and Central Side Effects: Its use is associated with typical anticholinergic side effects, including dry mouth, blurred vision, confusion, and memory impairment, which can be particularly problematic in elderly patients.[5][18]
-
Worsening of Tardive Dyskinesia: Like other anticholinergics, it can unmask or worsen the symptoms of classic tardive dyskinesia.[7][14]
-
Limited Efficacy for Akathisia: Its effectiveness in treating akathisia, a condition of severe inner restlessness, is limited.[10]
Protocols
Protocol 1: Reversal of Haloperidol-Induced Catalepsy in Rodents by Ethopropazine
Objective: To assess the ability of ethopropazine to reverse catalepsy induced by the typical antipsychotic haloperidol, a standard preclinical screen for acute extrapyramidal side effects.[11][19]
Materials:
-
Male Wistar rats (200-250g)
-
Haloperidol solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid, neutralized with NaOH)
-
Ethopropazine hydrochloride solution (doses ranging from 1-10 mg/kg, dissolved in saline)
-
Vehicle (Saline)
-
Catalepsy bar apparatus (a horizontal wooden or glass bar, 1-1.5 cm in diameter, positioned 8-9 cm above the floor).[20][21][22]
-
Stopwatches
Procedure:
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Habituation: On the day of the experiment, allow animals to habituate to the testing room for at least 60 minutes.
-
Group Allocation: Randomly assign rats to experimental groups (e.g., Vehicle + Vehicle; Haloperidol + Vehicle; Haloperidol + Ethopropazine [low dose]; Haloperidol + Ethopropazine [high dose]). A minimum of 8-10 animals per group is recommended.
-
Induction of Catalepsy: Administer haloperidol (typically 1.0 mg/kg) via intraperitoneal (i.p.) injection to the relevant groups.[11] Administer vehicle to the control group.
-
Drug Administration: 30-60 minutes after haloperidol administration, inject the assigned dose of ethopropazine or vehicle (i.p.).
-
Catalepsy Assessment (Bar Test): At set time points after ethopropazine/vehicle administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat’s forepaws onto the horizontal bar.[21][23]
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture on the floor.[24]
-
A cut-off time (e.g., 180 seconds) should be established to avoid undue stress.[24] An animal remaining on the bar for the cut-off duration is considered fully cataleptic.
-
Data Analysis:
-
Record the latency to descend for each animal at each time point.
-
Calculate the mean latency ± SEM for each group.
-
Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests (e.g., Tukey's or Bonferroni's test) to compare between groups. A p-value < 0.05 is typically considered statistically significant.
Data Presentation
Table 1: Illustrative Dose-Response of Ethopropazine in Reversing Haloperidol-Induced Catalepsy This table represents typical expected outcomes and is for illustrative purposes.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Latency (seconds ± SEM) at 60 min post-treatment |
| Vehicle + Vehicle | - | 5.2 ± 1.3 |
| Haloperidol (1.0) + Vehicle | - | 175.4 ± 4.6 |
| Haloperidol (1.0) + Ethopropazine | 1.0 | 120.1 ± 9.8* |
| Haloperidol (1.0) + Ethopropazine | 5.0 | 55.7 ± 7.2 |
| Haloperidol (1.0) + Ethopropazine | 10.0 | 15.3 ± 3.1 |
*p < 0.05 vs. (Haloperidol + Vehicle); **p < 0.01 vs. (Haloperidol + Vehicle)
Visualizations
Caption: Dopamine-Acetylcholine imbalance in EPS and Ethopropazine's site of action.
Caption: Preclinical experimental workflow for the catalepsy bar test.
Caption: Cause and effect diagram of ethopropazine's intervention in EPS.
References
- 1. Antipsychotic-induced extrapyramidal side effects: A systematic review and meta-analysis of observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. psychdb.com [psychdb.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Update on Tardive Dyskinesia: From Phenomenology to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. droracle.ai [droracle.ai]
- 18. Anticholinergic Drugs | Parkinson's Foundation [parkinson.org]
- 19. pharmacyfreak.com [pharmacyfreak.com]
- 20. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 21. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchtrends.net [researchtrends.net]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. meliordiscovery.com [meliordiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ethopropazine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Ethopropazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound?
The aqueous solubility of this compound is temperature-dependent. At 20°C, its solubility is 2.5 mg/mL, which increases significantly to 50 mg/mL at 40°C. A 5% aqueous solution of this compound has an approximate pH of 5.8. It is also soluble in absolute ethanol (33 mg/mL at 25°C) and DMSO (>5 mg/mL at ~60°C)[1].
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
For poorly water-soluble drugs like this compound, several formulation strategies can be employed to enhance solubility and dissolution. These include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[2][3][4]
-
pH Adjustment: Modifying the pH of the formulation can increase the solubility of ionizable drugs.
-
Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can increase its overall solubility in an aqueous medium.
-
Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the drug molecule, thereby increasing its apparent solubility.[5][6]
-
Prodrug Approach: This involves chemically modifying the drug to a more soluble form, which then converts back to the active drug in the body.[7][8][9][10]
Q3: How effective are solid dispersions in improving the dissolution of this compound?
Solid dispersions have been shown to significantly enhance the dissolution rate of this compound. A study utilizing the solvent evaporation method to prepare solid dispersions with different carriers demonstrated a marked improvement in dissolution.[2]
Troubleshooting Guides
Issue 1: Low Dissolution Rate with Solid Dispersion Formulations
If you are experiencing a lower than expected dissolution rate with your this compound solid dispersion, consider the following troubleshooting steps:
-
Carrier Selection: The choice of carrier is critical. For this compound, solid dispersions with 1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) have shown superior dissolution enhancement compared to polyethylene glycol 8000 (PEG8000) or a combination of DMPC and PEG8000.[2]
-
Drug-to-Carrier Ratio: The ratio of the drug to the carrier can impact dissolution. A 1:1 (w/w) ratio has been effectively used.[2]
-
Preparation Method: The solvent evaporation method is a documented technique for preparing these solid dispersions. Ensure complete dissolution of both the drug and the carrier in a suitable solvent (e.g., chloroform) and thorough evaporation of the solvent.[2]
-
Storage Conditions: The stability of the solid dispersion can affect its dissolution profile over time. Storage of an this compound/DMPC solid dispersion for over 4.5 months has been shown to decrease the dissolution rate compared to a freshly prepared sample.[2] It is advisable to use freshly prepared solid dispersions for optimal performance.
Issue 2: Precipitation of this compound in Aqueous Solutions
Precipitation of this compound from an aqueous solution can be a challenge. Here are some potential solutions:
-
Use of Co-solvents: If working with a simple aqueous solution, the addition of co-solvents such as ethanol or propylene glycol, in which this compound has good solubility, can help maintain the drug in solution.[11][12][13][14][15]
-
Complexation with Cyclodextrins: The formation of inclusion complexes with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility and prevent precipitation of poorly soluble drugs.[6][16][17][18]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 2.5 mg/mL |
| Water | 40 | 50 mg/mL |
| Absolute Ethanol | 25 | 33 mg/mL |
| DMSO | ~60 | >5 mg/mL[1] |
Table 2: Dissolution Enhancement of this compound using Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Increase in Dissolution within 5 minutes | Time for Complete Dissolution |
| DMPC | 1:1 | Eightfold[2] | 60 minutes[2] |
| DMPC + PEG8000 | 1:1 | Approximately Sixfold[2] | 60 minutes[2] |
| PEG8000 | 1:1 | Fourfold[2] | 60 minutes[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is based on the methodology described by Prabhu et al. (2001).[2]
Materials:
-
This compound (ET)
-
1,2-dimyristoyl-sn-glycero-phosphocholine (DMPC) or Polyethylene Glycol 8000 (PEG8000)
-
Chloroform
-
Nitrogen gas
-
60-mesh sieve
-
Desiccator
Procedure:
-
Accurately weigh this compound and the chosen carrier (DMPC or PEG8000) in a 1:1 (w/w) ratio.
-
Dissolve the weighed drug and carrier in a minimal amount of chloroform with continuous stirring.
-
Dry the solution under a stream of nitrogen gas for 6 hours to evaporate the chloroform.
-
Pass the resulting solid dispersion through a 60-mesh sieve.
-
Store the sieved solid dispersion in a desiccator at room temperature, protected from light.
Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersions
This protocol follows the dissolution study parameters outlined by Prabhu et al. (2001).[2]
Apparatus and Conditions:
-
USP Type II (paddle) dissolution apparatus
-
Dissolution Medium: Phosphate buffered saline (PBS), pH 7.4
-
Temperature: 37°C ± 0.5°C
-
Paddle Speed: 100 rpm
Procedure:
-
Prepare the dissolution medium (PBS, pH 7.4) and maintain it at 37°C ± 0.5°C in the dissolution vessels.
-
Introduce a weighed amount of the this compound solid dispersion into each dissolution vessel.
-
Start the paddle rotation at 100 rpm.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
Caption: Experimental workflow for the preparation and dissolution testing of this compound solid dispersions.
Caption: Key strategies for enhancing the aqueous solubility of this compound.
References
- 1. This compound | 1094-08-2 [amp.chemicalbook.com]
- 2. Enhancement of dissolution of ethopropazine using solid dispersions prepared with phospholipid and/or polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient Prodrugs: Design and Therapeutic Applications : Oriental Journal of Chemistry [orientjchem.org]
- 10. johronline.com [johronline.com]
- 11. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digital.library.unt.edu [digital.library.unt.edu]
- 13. US8492423B2 - Pharmaceutical propylene glycol solvate compositions - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inclusion Complexes of Hydroxy Propyl-β-Cyclodextrin and Paliperidone: Preparation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hot liquid extrusion assisted drug-cyclodextrin complexation: a novel continuous manufacturing method for solubility and bioavailability enhancement of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Ethopropazine degradation in biological samples
Welcome to the technical support center for Ethopropazine analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Ethopropazine degradation in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is Ethopropazine and why is its stability in biological samples a critical concern?
Ethopropazine is a phenothiazine-derived medication used primarily for its antimuscarinic properties in the symptomatic treatment of Parkinson's disease.[1][2] Like other phenothiazines, Ethopropazine is susceptible to degradation, which can lead to inaccurate quantification in pharmacokinetic and metabolism studies.[3][4] Ensuring its stability is crucial for obtaining reliable data on its absorption, distribution, metabolism, and excretion (ADME).[5]
Q2: What are the primary pathways of Ethopropazine degradation in biological samples?
Ethopropazine degradation is primarily driven by two mechanisms common to phenothiazine compounds:
-
Oxidation: This is a major degradation pathway for phenothiazines, often initiated by exposure to air (autoxidation), metal ions (like copper and iron), or peroxides.[6][7][8] The process can form products such as Ethopropazine 5-oxide via a semiquinone free radical, altering the parent compound.[6][9]
-
Photodegradation: Ethopropazine is sensitive to light.[10] Exposure to ultraviolet (UV) radiation from sunlight or artificial lighting can accelerate its degradation, leading to a loss of potency and the formation of degradation products.[3][11]
Q3: How does the sample collection and handling process impact Ethopropazine stability?
The initial steps of sample collection and handling are critical for preserving Ethopropazine. Factors such as the choice of anticoagulant, the type of collection tube, and the time elapsed before processing can significantly influence its stability. For instance, the choice of counter-ion in anticoagulants like EDTA (e.g., K2EDTA vs. NaEDTA) can potentially alter sample pH and affect drug stability.[12] Additionally, some drugs are known to be absorbed by the serum-separator gel in certain collection tubes, which could reduce the measured concentration.[13]
Q4: What are the optimal storage conditions for biological samples containing Ethopropazine?
Proper storage is essential to minimize degradation over time. The stability of compounds in biological matrices is highly dependent on temperature and storage duration.[14][15] For many phenothiazines, long-term storage at low temperatures is recommended. For example, a related compound, promazine, was found to be stable in human plasma and urine for at least 64 days when stored at -20°C.[16] General best practices suggest storing biological samples at -20°C for medium-term storage or -80°C for long-term storage to enhance chemical stability.[14]
Q5: Which analytical methods are recommended for the accurate quantification of Ethopropazine?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for the quantification of Ethopropazine and its metabolites in biological fluids.[17][18] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[18][19][20] These methods, combined with appropriate sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), help to remove interfering substances and improve analytical accuracy.[18][21]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Ethopropazine in biological samples.
Problem 1: Consistently low or undetectable concentrations of Ethopropazine.
| Possible Cause | Recommended Solution |
| Photodegradation | Ethopropazine is light-sensitive.[10] Use amber-colored collection tubes and vials. Protect samples from direct light during all stages of collection, processing, and storage by wrapping containers in aluminum foil or using light-blocking bags.[11] |
| Oxidative Degradation | Minimize exposure to air by keeping sample tubes tightly capped. Process samples promptly after collection. Consider adding an antioxidant, such as ascorbic acid, to the sample, but be aware that in some cases, certain antioxidants can paradoxically increase the degradation rate of phenothiazines.[6] Avoid contamination with heavy metal ions which can catalyze oxidation.[3][6] |
| Enzymatic Degradation | Enzymes present in biological matrices can metabolize Ethopropazine.[22] Process samples at low temperatures (e.g., on ice) and freeze them at -80°C as soon as possible to inhibit enzymatic activity. |
| Improper Storage | Long-term storage at inappropriate temperatures (e.g., 4°C or room temperature) can lead to significant degradation.[23] Always store samples at -20°C for short-to-medium term and -80°C for long-term stability.[14] |
Problem 2: High variability in Ethopropazine concentrations between replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all procedures from collection to analysis. Ensure consistent timing for each step, uniform temperature exposure, and identical volumes and reagents for all samples. |
| Matrix Effects | Components of the biological matrix (e.g., plasma, blood) can interfere with the ionization of Ethopropazine in the mass spectrometer, leading to signal suppression or enhancement. Optimize the sample preparation method (e.g., LLE or SPE) to effectively clean up the sample.[18] Utilize a stable isotope-labeled internal standard for Ethopropazine to correct for matrix effects and variability in extraction recovery. |
| Adsorption to Surfaces | Ethopropazine may adsorb to the surfaces of plastic containers, especially during long-term storage.[14] It is advisable to use glass or polypropylene tubes and to validate the stability in the chosen container type. |
Data Summary
Table 1: Key Factors Influencing Ethopropazine Stability
| Factor | Effect on Ethopropazine | Mitigation Strategy |
| Light (UV) | Accelerates degradation through photolysis.[3][10] | Use amber vials; protect samples from light at all times.[11] |
| Oxygen | Promotes oxidative degradation.[6][7] | Minimize headspace in vials; process samples quickly. |
| Temperature | Higher temperatures increase the rate of chemical and enzymatic degradation.[6][23] | Keep samples on ice; store long-term at -80°C. |
| pH | The rate of oxidation of phenothiazines can be pH-dependent, with increased degradation at higher pH values.[6] | Maintain a consistent and appropriate pH during extraction and analysis. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidative degradation.[6] | Use high-purity reagents and avoid metal contamination. |
Table 2: Recommended Sample Handling and Storage Protocol
| Step | Biological Matrix | Recommendation |
| Collection | Whole Blood / Plasma | Use tubes with an appropriate anticoagulant (e.g., K2EDTA). Collect samples on ice and protect from light immediately. |
| Processing | Whole Blood to Plasma | Centrifuge at 4°C within 1 hour of collection. Immediately separate plasma into amber, tightly sealed cryovials. |
| Short-Term Storage (< 24h) | Plasma / Whole Blood | Store at 4°C, protected from light. |
| Medium-Term Storage (< 2 months) | Plasma / Whole Blood | Store at -20°C in a non-frost-free freezer, protected from light.[16] |
| Long-Term Storage (> 2 months) | Plasma / Whole Blood | Store at -80°C, protected from light.[14] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Ethopropazine Analysis
-
Preparation: Label amber-colored K2EDTA collection tubes for each sample. Prepare an ice bath.
-
Collection: Collect the blood sample directly into the pre-chilled amber tube.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Temporary Storage: Immediately place the tube in an ice bath, shielded from light.
-
Centrifugation: Within one hour of collection, centrifuge the sample at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully transfer the resulting plasma into pre-labeled amber cryovials. Avoid disturbing the buffy coat.
-
Storage: Immediately cap the vials and store them in a freezer at -80°C until analysis.
Visualizations
Caption: Workflow for optimal collection and processing of biological samples for Ethopropazine analysis.
Caption: Troubleshooting decision tree for low Ethopropazine recovery.
Caption: Primary degradation pathways for Ethopropazine.
References
- 1. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phenothiazine - Wikipedia [en.wikipedia.org]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 9. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. | Semantic Scholar [semanticscholar.org]
- 10. nj.gov [nj.gov]
- 11. helapet.co.uk [helapet.co.uk]
- 12. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of therapeutic drug measurement in specimens collected in VACUTAINER plastic blood-collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability, human blood distribution and rat tissue localization of promazine and desmonomethylpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]
- 18. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cbspd.com [cbspd.com]
- 22. Enzymatic degradation: Significance and symbolism [wisdomlib.org]
- 23. The effect of storage conditions on sample stability in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethopropazine Hydrochloride Dosage for Neuroprotective Studies in Rats
Welcome to the technical support center for researchers utilizing Ethopropazine Hydrochloride in neuroprotective studies involving rat models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is understood to exert its neuroprotective effects primarily through two mechanisms:
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As an anticholinergic agent, Ethopropazine blocks muscarinic receptors. Specifically, antagonism of the M1 muscarinic receptor (M1R) has been shown to enhance mitochondrial function through the activation of the AMPK signaling pathway, which is crucial for neuronal survival.[1][2]
-
NMDA Receptor Antagonism: Ethopropazine also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it can prevent excessive calcium influx into neurons, a key step in the excitotoxic cascade that leads to neuronal cell death in many neurodegenerative conditions.[3][4][5]
Q2: What is a recommended starting dosage for this compound in a rat neuroprotective study?
A2: While direct studies optimizing Ethopropazine for neuroprotection in rat models of Parkinson's disease are not extensively detailed in recent literature, pharmacokinetic and other pharmacological studies provide a basis for dose selection. For intravenous administration, doses of 5 and 10 mg/kg have been studied for their pharmacokinetic profile.[6] For subcutaneous administration in a neuropathic pain model, doses of 20 and 30 mg/kg have been used.[3] Given its poor oral bioavailability (<5%), intravenous or intraperitoneal routes are recommended for consistent dosing in neuroprotective paradigms.[6] A pilot study to evaluate a range of doses (e.g., 5, 10, and 20 mg/kg, i.p.) is advisable to determine the optimal neuroprotective dose for your specific rat model and experimental conditions.
Q3: What are the common side effects of this compound in rats?
A3: Due to its anticholinergic properties, common side effects can include dry mouth, blurred vision, drowsiness, dizziness, constipation, and urinary retention.[7] At higher doses, more significant central nervous system effects such as confusion or memory impairment could potentially occur.[7] Close monitoring of the animals' well-being, including hydration and food intake, is essential, especially during chronic administration.
Q4: Which rat models of Parkinson's disease are suitable for testing the neuroprotective effects of Ethopropazine?
A4: The 6-hydroxydopamine (6-OHDA) and rotenone-induced rat models are well-established and widely used to study neurodegeneration of dopaminergic neurons, making them highly suitable for evaluating the neuroprotective potential of Ethopropazine.[8][9][10] The 6-OHDA model produces a rapid and specific lesion of dopaminergic neurons, while the rotenone model, a mitochondrial complex I inhibitor, recapitulates the systemic mitochondrial dysfunction implicated in Parkinson's disease.[8][9][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in solution | Low solubility in aqueous buffers. | This compound is sparingly soluble in aqueous buffers. For intravenous or intraperitoneal injection, first dissolve the compound in an organic solvent like DMSO or DMF, and then dilute with your aqueous buffer of choice (e.g., saline or PBS). Ensure the final concentration of the organic solvent is low and well-tolerated by the animals. Heating and/or sonication can aid dissolution.[3] |
| High variability in behavioral outcomes | Inconsistent drug administration; variability in lesion severity. | For consistent dosing, use intravenous or intraperitoneal routes over oral gavage due to poor and variable oral bioavailability.[6] Ensure precise and consistent stereotaxic injection of the neurotoxin (e.g., 6-OHDA or rotenone) to minimize variability in the initial lesion. |
| Signs of excessive anticholinergic side effects (e.g., severe dehydration, lethargy) | The administered dose is too high for the specific rat strain or age. | Reduce the dosage of this compound. Provide supportive care, such as supplemental hydration (e.g., subcutaneous saline) and palatable, easily accessible food. Closely monitor the animals' weight and general health. |
| No observable neuroprotective effect | Suboptimal dosage; timing of administration is not therapeutic. | Conduct a dose-response study to identify the optimal neuroprotective concentration. Consider the timing of Ethopropazine administration relative to the neurotoxin insult. A pre-treatment regimen (starting before the neurotoxin) is often used in neuroprotective studies to allow the compound to reach therapeutic levels. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Route of Administration | Dose (mg/kg) | Mean Cmax (ng/mL) | Mean tmax (h) | Mean AUC (ng·h/mL) | Bioavailability |
| Intravenous (i.v.) | 5 | - | - | 9836 ± 2129 | - |
| Intravenous (i.v.) | 10 | - | - | 13096 ± 4186 | - |
| Oral | 50 | 236 ± 99 | 2.2 ± 1.4 | 2685 ± 336 | <5% |
| Data sourced from pharmacokinetic studies in male Sprague-Dawley rats.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Stock Solution Preparation:
-
Due to its limited aqueous solubility, first dissolve this compound in an organic solvent such as DMSO or DMF. For example, prepare a 10 mg/mL stock solution in DMSO.
-
-
Working Solution Preparation:
-
For a final dose of 10 mg/kg in a 250g rat with an injection volume of 1 mL/kg, you would need a final concentration of 10 mg/mL. However, to minimize solvent toxicity, it's better to dilute the stock solution.
-
A common vehicle for in vivo studies is a mixture of DMSO, PEG300, Tween-80, and saline. For example, to prepare a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[3]
-
Always prepare fresh solutions daily and vortex thoroughly before each injection.
-
Protocol 2: General Workflow for a Neuroprotective Study in a 6-OHDA Rat Model
-
Animal Acclimatization: Acclimatize adult male Sprague-Dawley or Wistar rats (250-300g) to the housing conditions for at least one week before the experiment.
-
Ethopropazine Pre-treatment:
-
Divide rats into experimental groups (e.g., Sham, 6-OHDA + Vehicle, 6-OHDA + Ethopropazine low dose, 6-OHDA + Ethopropazine high dose).
-
Begin daily intraperitoneal (i.p.) injections of this compound or vehicle for a set period (e.g., 7 days) before surgery.
-
-
6-OHDA Lesioning Surgery:
-
Anesthetize the rats (e.g., with isoflurane).
-
Administer a pre-treatment of desipramine (to protect noradrenergic neurons) 30 minutes before 6-OHDA injection.
-
Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle or the striatum.
-
-
Post-operative Care and Continued Treatment:
-
Provide post-operative analgesia and monitor the animals' recovery.
-
Continue daily i.p. injections of Ethopropazine or vehicle for the duration of the study (e.g., 2-4 weeks).
-
-
Behavioral Assessment:
-
At specified time points post-lesion (e.g., weekly), perform behavioral tests to assess motor deficits. A common test is the apomorphine- or amphetamine-induced rotation test, where a higher number of contralateral rotations indicates a more severe lesion.[12]
-
-
Euthanasia and Tissue Collection:
-
At the end of the study period, euthanize the rats and perfuse with saline followed by paraformaldehyde.
-
Dissect the brains and process them for histological or biochemical analysis.
-
-
Neurochemical and Histological Analysis:
-
Perform immunohistochemistry on brain slices for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.[12][13]
-
Biochemical assays on brain tissue homogenates can be performed to measure levels of dopamine and its metabolites, as well as markers of oxidative stress.
-
Visualizations
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for a neuroprotective study.
References
- 1. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rotenone-induced parkinsonism elicits behavioral impairments and differential expression of parkin, heat shock proteins and caspases in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Aging on the 6-OHDA-Induced Rat Model of Parkinson’s Disease [mdpi.com]
- 13. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in Ethopropazine Hydrochloride HPLC analysis
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Ethopropazine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a common problem for this compound?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical (a Gaussian shape). Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail." This is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.
This compound is particularly susceptible to peak tailing because it is a basic compound containing a tertiary amine functional group. In reversed-phase HPLC, which commonly uses silica-based columns, these basic groups can interact strongly with acidic silanol groups (Si-OH) on the stationary phase surface, causing the tailing phenomenon. This secondary interaction mechanism delays the elution of a portion of the analyte molecules, resulting in a skewed peak.
Q2: What are the primary chemical causes of peak tailing for a basic compound like Ethopropazine?
A: The main causes are rooted in unwanted secondary interactions between the analyte and the stationary phase:
-
Silanol Interactions: The most common cause is the electrostatic interaction between the protonated (positively charged) form of Ethopropazine and ionized, acidic silanol groups (negatively charged, Si-O⁻) on the silica surface of the HPLC column. This is especially prevalent when the mobile phase pH is above 3.
-
Mobile Phase pH: The pH of the mobile phase is a critical factor. Ethopropazine has a pKa of 9.6 for its strongest basic site. If the mobile phase pH is not correctly controlled, it can lead to a mixed population of ionized and non-ionized analyte molecules, contributing to peak broadening and tailing. More importantly, a pH in the mid-range (e.g., pH 4-7) will cause the surface silanols to be ionized and highly active.
-
Active Sites and Contaminants: Trace metal impurities within the silica matrix of the column can act as active sites, increasing the acidity of nearby silanol groups and exacerbating their interaction with basic analytes.
Q3: My Ethopropazine peak is tailing. How can I troubleshoot my HPLC column?
A: Column-related issues are a frequent source of peak tailing. Here is a systematic approach to troubleshooting:
-
Assess Column Chemistry: For basic compounds, not all C18 columns are equal.
-
Solution: Use a modern, high-purity "Type B" silica column that is fully end-capped. End-capping uses small silanes to cover most of the residual silanol groups, reducing their availability for interaction. Columns with polar-embedded or polar-endcapped phases are also excellent choices as they provide additional shielding.
-
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column from strongly adsorbed sample components. If contamination is suspected, flush the column with a strong solvent (e.g., 100% Acetonitrile or a sequence of solvents from non-polar to polar).
-
-
Inspect for Column Voids: A void or channel at the inlet of the column can cause the sample band to spread unevenly, leading to distorted peaks for all analytes.
-
Solution: This is often caused by pressure shocks or operating at a pH that dissolves the silica. The column usually needs to be replaced. To prevent this, always ramp up flow rates gradually and operate within the column's recommended pH range.
-
Q4: How can I optimize the mobile phase to eliminate peak tailing?
A: Mobile phase optimization is the most powerful tool for controlling the peak shape of ionizable compounds.
-
pH Adjustment: The primary strategy is to suppress the ionization of the surface silanol groups.
-
Action: Lower the mobile phase pH to a value between 2.5 and 3.0. At this low pH, the silanol groups are fully protonated (Si-OH) and therefore electrically neutral, which prevents the strong ionic interaction with the protonated Ethopropazine molecule.
-
-
Buffer Selection: A stable pH is crucial for reproducible results.
-
Action: Use a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, a phosphate or formate buffer at a concentration of 10-25 mM is effective.
-
-
Use of Mobile Phase Additives (Competing Base): If adjusting the pH alone is insufficient or not possible due to analyte stability, a competing base can be used.
-
Action: Add a small concentration of an amine modifier, such as 0.1% Triethylamine (TEA), to the mobile phase.[1][2] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the Ethopropazine analyte.[1][3] This reduces the tailing-inducing secondary interactions.[1][2]
-
Q5: Besides the column and mobile phase, what other instrumental factors can cause peak tailing?
A: Several other factors related to the HPLC system and sample preparation can contribute to poor peak shape:
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause the peak to broaden and tail. This includes the volume of connecting tubing, fittings, and the detector flow cell.
-
Solution: Use short, narrow-bore tubing (e.g., 0.12 mm ID) to connect the components of your HPLC system. Ensure all fittings are properly made to avoid dead volume.
-
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Dilute the sample or reduce the injection volume. If the peak shape improves significantly upon a 10-fold dilution, mass overload was likely the issue.
-
-
Injection Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile for a mobile phase with 20% Acetonitrile), it can cause severe peak distortion.
-
Solution: Ideally, dissolve the sample in the mobile phase itself. If a stronger solvent is necessary for solubility, use the smallest possible injection volume.
-
Quantitative Data Summary
The pH of the mobile phase has a dramatic effect on the peak shape of basic compounds. Lowering the pH suppresses the ionization of silanol groups on the stationary phase, leading to more symmetrical peaks.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry for a Representative Basic Compound
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape Description | Rationale |
| 7.0 | > 2.0 | Severe Tailing | Silanol groups (pKa ~3.5-4.5) are ionized (Si-O⁻), causing strong secondary ionic interactions with the protonated basic analyte. |
| 4.5 | 1.5 - 2.0 | Moderate Tailing | Silanol groups are partially ionized, leading to mixed-mode retention and continued tailing. |
| 3.0 | 1.0 - 1.3 | Symmetrical | Silanol groups are protonated (Si-OH) and neutral, minimizing secondary interactions and resulting in excellent peak shape. |
Note: Data is representative of typical behavior for basic analytes on silica-based columns.
Visual Troubleshooting Guides
Experimental Protocol Example
Protocol: HPLC Method Optimization to Eliminate Peak Tailing for Ethopropazine HCl
This protocol outlines a systematic approach to developing a robust HPLC method for this compound that ensures a symmetrical peak shape.
1. Initial Chromatographic Conditions:
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: Modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Ethopropazine HCl standard in a 50:50 mixture of Mobile Phase A:B to a concentration of approximately 20 µg/mL.
2. Method Development Steps:
Step 2.1: Initial Run at Neutral pH (to observe tailing)
-
Adjust the pH of Mobile Phase A to 7.0.
-
Run an isocratic elution with 50% Mobile Phase B.
-
Expected Result: Significant peak tailing (Tf > 2.0) should be observed. This confirms the presence of secondary silanol interactions.
Step 2.2: Optimization of Mobile Phase pH
-
Prepare fresh batches of Mobile Phase A, adjusting the pH to 4.0 and 3.0, respectively, using phosphoric acid.
-
Inject the sample using the mobile phase at pH 4.0 (e.g., 50% B). Observe the peak shape.
-
Inject the sample using the mobile phase at pH 3.0 (e.g., 50% B).
-
Expected Result: The tailing factor should decrease significantly as the pH is lowered. The best peak shape is expected at pH 3.0, where the tailing factor should be close to 1.2.
Step 2.3: Evaluation of a Competing Base (If Necessary)
-
If tailing persists at pH 3.0 (Tf > 1.5), it may indicate a highly active column.
-
Prepare a new Mobile Phase A (pH 3.0 phosphate buffer) and add 0.1% (v/v) Triethylamine (TEA).
-
Re-equilibrate the column and inject the sample.
-
Expected Result: The addition of TEA should competitively block the remaining active silanol sites, resulting in a sharp, symmetrical peak (Tf < 1.2).
3. System Suitability Criteria:
-
Once the optimal conditions are found, establish system suitability criteria for routine analysis.
-
Tailing Factor (USP): Must be ≤ 1.5.
-
Theoretical Plates (N): Must be > 2000.
-
Reproducibility (%RSD): The relative standard deviation for peak area of six replicate injections should be ≤ 2.0%.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. hplc.today [hplc.today]
- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 4. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Ethopropazine Hydrochloride Stock Solutions
This technical support center provides guidance on the stability of Ethopropazine Hydrochloride stock solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the experimental requirements.
-
Water: Soluble at 2.5 mg/mL at 20°C and 50 mg/mL at 40°C. The pH of a 5% aqueous solution is approximately 5.8.[1]
-
Ethanol (absolute): Soluble at 33 mg/mL at 25°C.[1]
-
Dimethyl Sulfoxide (DMSO): Soluble at concentrations greater than 5 mg/mL with warming to approximately 60°C.[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the integrity of your this compound stock solutions.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| 2-8°C (Refrigerated) | Not specified | The solid powder is stored at this temperature, but solution stability is less certain. |
| Room Temperature | Not recommended | Prone to degradation. |
Data is compiled from general recommendations for similar compounds and should be confirmed with in-house stability studies.
Q3: What are the main factors that can cause the degradation of this compound in solution?
A3: this compound, as a phenothiazine derivative, is susceptible to several environmental factors that can lead to its degradation.[4]
-
Light: Phenothiazines are known to be photosensitive and can degrade upon exposure to light, particularly UV radiation. This can lead to the formation of colored degradation products.
-
Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which is a primary degradation pathway. This can be accelerated by the presence of oxygen and metal ions.
-
pH: The stability of this compound in solution is pH-dependent. Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
Troubleshooting Guide
Problem 1: My this compound solution has changed color (e.g., turned yellow or pink).
-
Possible Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation. Phenothiazine derivatives often form colored byproducts upon degradation.
-
Solution:
-
Protect from Light: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
-
Use Fresh Solvents: Prepare solutions with high-purity, degassed solvents to minimize dissolved oxygen.
-
Prepare Freshly: For sensitive experiments, it is best to prepare the solution fresh before each use.
-
Discard Discolored Solutions: Do not use solutions that have visibly changed color, as the concentration of the active compound will be lower than expected, and degradation products may interfere with your experiment.
-
Problem 2: I am seeing unexpected or inconsistent results in my experiments.
-
Possible Cause: This could be due to the degradation of your this compound stock solution, leading to a lower effective concentration and the presence of interfering degradation products.
-
Solution:
-
Verify Solution Age and Storage: Check the date of preparation and storage conditions of your stock solution. If it is older than the recommended storage time or has been stored improperly, discard it and prepare a fresh solution.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by running a known concentration of your stock solution on an HPLC and comparing the peak area to that of a freshly prepared standard. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Consider pH Effects: If your experimental medium has a pH that is significantly acidic or basic, consider the potential for rapid degradation of this compound. It may be necessary to adjust the pH of your stock solution or prepare it in a buffer that is compatible with your experiment and stabilizes the compound.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[5][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep the mixture at room temperature and take samples at defined time intervals (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) and take samples at defined time intervals.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) and take samples at defined time intervals. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact this compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent drug and its degradation products.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Probable degradation pathways for this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]
- 3. This compound CAS#: 1094-08-2 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Ethopropazine Degradation Product Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Ethopropazine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Ethopropazine and why is studying its degradation products important?
A1: Ethopropazine is a phenothiazine derivative used as an antiparkinsonian drug.[1][2][3] Studying its degradation products is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations.[4] Regulatory agencies require the identification and characterization of impurities, including degradation products, to assess their potential toxicity and to establish appropriate control strategies during drug development and manufacturing.
Q2: What are the expected degradation pathways for Ethopropazine?
A2: As a phenothiazine derivative, Ethopropazine is susceptible to degradation under various stress conditions. The primary degradation pathways are expected to be:
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which would likely form Ethopropazine S-oxide. This is a common degradation pathway for phenothiazine-based drugs.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For other phenothiazines, this has been shown to lead to the formation of sulfoxides and carbazole derivatives.
-
Hydrolysis: While generally more stable than esters or amides, the ether linkage in the side chain could potentially undergo hydrolysis under acidic or basic conditions, although this is likely a slower degradation route.
-
Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.
Q3: What are the common analytical techniques used to identify and characterize Ethopropazine degradation products?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the cornerstone for separating Ethopropazine from its degradation products.[5][6][7][8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is essential for obtaining the molecular weights of degradation products and for fragmentation studies to elucidate their structures.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[12][13][14][15][16]
-
Gas Chromatography (GC): GC can be used if any of the degradation products are volatile.
Troubleshooting Guides
Problem: I am developing a stability-indicating HPLC method and see new peaks appearing in my stressed samples. How do I proceed?
Solution:
-
Peak Purity Analysis: First, ensure the new peaks are not co-eluting with the main Ethopropazine peak using a photodiode array (PDA) detector.
-
Mass-to-Charge Ratio Determination: Use LC-MS to determine the molecular weight of the compounds corresponding to the new peaks. This provides the first clue to their identity. For example, an increase of 16 amu would strongly suggest the formation of an oxide.
-
Forced Degradation Comparison: Compare the chromatograms from different stress conditions (acid, base, peroxide, heat, light). The conditions under which a particular peak is more prominent can indicate the type of degradation product. For instance, a significant peak in the peroxide-stressed sample points towards an oxidation product.
-
Isolation and Structural Elucidation: If a degradation product is present at a significant level (as defined by regulatory guidelines), it may need to be isolated using preparative HPLC for definitive structural characterization by NMR.[12][13][14][15][16]
Problem: My Ethopropazine sample shows a significant decrease in potency over time, but I don't see any major degradation peaks in my HPLC chromatogram.
Solution:
-
Mass Balance Evaluation: Ensure that the sum of the assay value of Ethopropazine and the peak areas of all degradation products (relative to the main peak) is close to 100%. A significant loss in mass balance could indicate that some degradation products are not being detected.
-
Check for Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.
-
Investigate Volatile Degradants: It is possible that volatile degradation products are forming and are not being retained on the HPLC column. Headspace GC-MS analysis could be employed to investigate this possibility.
-
Consider Adsorption: Ethopropazine or its degradation products might be adsorbing to the sample vials or the HPLC column. Use silanized vials and evaluate different column chemistries.
Experimental Protocols
Protocol 1: Forced Degradation Study of Ethopropazine Hydrochloride
This protocol outlines the conditions for subjecting this compound to forced degradation to generate potential degradation products.[11][17]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve Ethopropazine HCl in 1N HCl to a concentration of 1 mg/mL. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Dissolve Ethopropazine HCl in 1N NaOH to a concentration of 1 mg/mL. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to the working concentration.
-
Oxidative Degradation: Dissolve Ethopropazine HCl in a 1:1 mixture of methanol and 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours. Dilute with mobile phase to the working concentration.
-
Thermal Degradation: Store solid Ethopropazine HCl in an oven at 105°C for 48 hours. Dissolve the stressed powder in the mobile phase to the working concentration.
-
Photolytic Degradation: Expose solid Ethopropazine HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve the exposed powder in the mobile phase to the working concentration.
-
Control Sample: Prepare a solution of Ethopropazine HCl at the working concentration in the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating Ethopropazine from its degradation products.[6][10]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to achieve adequate resolution between Ethopropazine and all degradation peaks.
-
Vary the pH of the aqueous mobile phase (e.g., using phosphate or acetate buffers) to improve peak shape and selectivity.
-
Evaluate different C18 column brands or other stationary phases (e.g., C8, Phenyl-Hexyl) if resolution is not achieved.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study of Ethopropazine. Actual results will vary depending on the specific experimental conditions.
| Stress Condition | % Assay of Ethopropazine | % Total Impurities | Major Degradation Product (DP) | % Area of Major DP |
| Control | 99.8 | 0.2 | - | - |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 92.5 | 7.5 | DP-H1 | 4.2 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 95.1 | 4.9 | DP-B1 | 2.8 |
| Oxidation (3% H₂O₂, RT, 24h) | 85.3 | 14.7 | DP-O1 (likely Ethopropazine S-oxide) | 12.5 |
| Thermal (105°C, 48h) | 98.2 | 1.8 | DP-T1 | 0.9 |
| Photolytic | 96.7 | 3.3 | DP-P1 | 2.1 |
Visualizations
Caption: Experimental workflow for the identification and characterization of Ethopropazine degradation products.
Caption: Proposed primary oxidative degradation pathway of Ethopropazine.
References
- 1. Transition Metal Complexes of Ethopropazine: Synthesis and Characterization [article.sapub.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. ijper.org [ijper.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment [mdpi.com]
- 17. turkjps.org [turkjps.org]
Addressing matrix effects in the bioanalysis of Ethopropazine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for addressing matrix effects in the bioanalysis of Ethopropazine.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of Ethopropazine, focusing on the identification and mitigation of matrix effects.
Q1: My Ethopropazine signal is inconsistent and shows low recovery. How can I determine if this is due to matrix effects?
A1: Inconsistent signal and poor recovery are common indicators of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of Ethopropazine.[1] To diagnose this, two key experiments are recommended: the Post-Column Infusion (PCI) test for a qualitative assessment and the Post-Extraction Spike test for a quantitative measurement.[2][3]
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what retention times the matrix causes ion suppression or enhancement.[4] A constant flow of Ethopropazine standard is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected.[4] Dips or peaks in the otherwise stable baseline signal of Ethopropazine indicate regions of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the extent of the matrix effect.[2] The response of Ethopropazine in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[2]
Q2: My post-column infusion experiment confirmed significant ion suppression at the retention time of Ethopropazine. What are my options to resolve this?
A2: Once ion suppression is confirmed, you have several strategies to mitigate it. The primary approaches involve improving the sample preparation method to remove interfering components or optimizing the chromatographic conditions to separate Ethopropazine from them.
-
Optimize Sample Preparation: The goal is to create a cleaner sample extract. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5] Generally, SPE provides the cleanest extracts, followed by LLE, while PPT is the simplest but least effective at removing interferences.[6] A comparison of these methods is often necessary.[7]
-
Modify Chromatographic Conditions: Adjusting the LC method can shift the retention time of Ethopropazine away from the region of ion suppression.[4] This can be achieved by changing the mobile phase composition, gradient profile, or switching to a column with a different stationary phase chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Ethopropazine is the ideal way to compensate for matrix effects. Since it co-elutes and experiences the same ionization suppression or enhancement as the analyte, it provides a reliable way to correct for signal variability and improve accuracy and precision.
Q3: I am developing a new method and need to choose a sample preparation technique. Which one is best for Ethopropazine in human plasma?
A3: The choice of sample preparation depends on the required sensitivity, throughput, and the complexity of the matrix. For Ethopropazine, a basic compound, here is a general comparison:
-
Protein Precipitation (PPT): This is the fastest and simplest method, often involving the addition of a solvent like acetonitrile to the plasma sample.[8] However, it is the least selective and can result in significant matrix effects due to residual phospholipids and other endogenous components.[9] It is suitable for early-stage discovery or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning Ethopropazine into an immiscible organic solvent.[2] By adjusting the pH of the aqueous phase to be basic, the basic Ethopropazine molecule will be un-ionized and preferentially extract into the organic layer, leaving many polar interferences behind. This technique is more labor-intensive than PPT but generally results in cleaner extracts.[4]
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample clean-up and can provide the highest recovery and lowest matrix effects.[7] For Ethopropazine, a mixed-mode cation exchange SPE cartridge can be highly effective. This allows for strong retention of the basic analyte while enabling rigorous washing steps to remove neutral and acidic interferences. Although the most time-consuming and costly method, it is often necessary for high-sensitivity, regulated bioanalysis.
Below is a troubleshooting decision workflow to help guide your process.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect"?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference occurs in the mass spectrometer's ion source and can lead to either a decreased (ion suppression) or increased (ion enhancement) signal for the analyte, ultimately affecting the accuracy and precision of the quantitative results.[2]
Q2: What are the most common sources of matrix effects in human plasma?
A2: In human plasma, the most notorious sources of matrix effects, particularly in electrospray ionization (ESI), are phospholipids from cell membranes.[9] Other sources include salts, endogenous metabolites, and proteins that were not completely removed during sample preparation.[2]
Q3: How is the Matrix Factor (MF) calculated and interpreted?
A3: The Matrix Factor is calculated to provide a quantitative measure of the matrix effect. The calculation is as follows:
MF (%) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution) * 100
-
MF = 100%: No matrix effect.
-
MF < 100%: Ion suppression is occurring.
-
MF > 100%: Ion enhancement is occurring.
For regulated bioanalysis, the precision of the matrix factor across different lots of matrix is critical and is typically assessed using an internal standard to normalize the results.
Q4: Can I use any internal standard to correct for matrix effects?
A4: The most effective way to correct for matrix effects is to use a stable isotope-labeled (SIL) internal standard of the analyte (e.g., Deuterated Ethopropazine). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by matrix components in the same way. An analog internal standard (a different molecule with similar properties) can also be used but may not track the analyte's ionization behavior as closely, leading to less effective correction.
Data Presentation
The following table presents illustrative data on the typical performance of different sample preparation techniques for a basic drug like Ethopropazine in human plasma. This data is representative and serves to highlight the trade-offs between methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105% | 70 - 90% | > 90% |
| Matrix Factor (MF %) | 40 - 75% (Significant Suppression) | 80 - 100% (Minimal Effect) | 95 - 105% (Negligible Effect) |
| Relative Standard Deviation (RSD %) | < 15% | < 10% | < 5% |
| Cleanliness of Extract | Low | Medium | High |
| Time / Sample | ~5 min | ~20 min | ~30 min |
| Cost / Sample | Low | Low-Medium | High |
Note: Data is illustrative and actual results may vary based on the specific protocol and analyte.
Experimental Protocols
Detailed methodologies for common sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
This method is fast but provides the least clean-up.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of the working internal standard solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract than PPT.
-
Sample Aliquoting: Pipette 100 µL of human plasma into a glass test tube.
-
Add Internal Standard: Spike with 10 µL of the working internal standard solution.
-
Basification: Add 50 µL of 0.1 M Sodium Hydroxide to raise the pH. Vortex briefly.
-
Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Cap and vortex for 5 minutes to ensure thorough mixing and partitioning of the analyte.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This method provides the cleanest extract and is ideal for high-sensitivity assays. A mixed-mode cation exchange cartridge is recommended for a basic compound like Ethopropazine.
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water. Add the internal standard.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow it to pass through slowly.
-
Washing Step 1: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and weakly basic interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove phospholipids and other organic-soluble interferences.
-
Elution: Elute Ethopropazine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS/MS system.
References
- 1. Method validation for preparing serum and plasma samples from human blood for downstream proteomic, metabolomic, and circulating nucleic acid-based applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biotage.com [biotage.com]
- 4. medipharmsai.com [medipharmsai.com]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of Ethopropazine in aqueous buffers
Technical Support Center: Ethopropazine Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ethopropazine in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethopropazine and why is its solubility in aqueous buffers a concern?
Ethopropazine is a phenothiazine derivative used in research for its anticholinergic and other pharmacological properties.[1][2][3][4] It is a weakly basic drug, meaning its solubility is highly dependent on the pH of the solution.[5] Precipitation can occur when the pH of the buffer leads to the formation of the less soluble, un-ionized form of the drug.[6] This can lead to inaccurate experimental results due to a lower-than-expected concentration of the active compound in solution.
Q2: What are the key physicochemical properties of Ethopropazine Hydrochloride to consider?
Understanding the properties of this compound, the commonly used salt form, is crucial for preventing precipitation.
| Property | Value/Description | Significance for Solubility |
| Appearance | White to off-white crystalline powder.[7] | Indicates the physical state of the compound. |
| Molecular Formula | C₁₉H₂₄N₂S • HCl.[8] | --- |
| Molecular Weight | 348.9 g/mol .[8] | Needed for calculating molar concentrations. |
| pKa (Strongest Basic) | 9.6.[2][9] | As a weak base, Ethopropazine is more soluble at pH values below its pKa. |
| Water Solubility | 50 g/L (or 50 mg/mL).[10] | Indicates good intrinsic solubility, but this is pH-dependent. |
| Solubility in PBS (pH 7.2) | 0.16 mg/mL (when diluted 1:5 from a DMF stock).[8] | Demonstrates significantly reduced solubility at neutral pH. |
| Other Solubilities | Soluble in DMSO (>5 mg/mL) and Ethanol (5 mg/mL).[8] | Useful for preparing concentrated stock solutions. |
Q3: How does pH affect the solubility of Ethopropazine?
As a weak base with a pKa of 9.6, the solubility of Ethopropazine is dictated by the pH of the aqueous buffer.[2][9]
-
Acidic pH (pH < pKa): In acidic conditions, Ethopropazine is protonated, forming a more polar, charged species that is more soluble in aqueous solutions.
-
Alkaline pH (pH > pKa): In basic conditions, Ethopropazine is deprotonated, existing in its less polar, un-ionized (free base) form, which has lower aqueous solubility and is more prone to precipitation.[6]
The relationship between pH, pKa, and the ionization state of Ethopropazine is a key factor in maintaining its solubility.
References
- 1. (+-)-Ethopropazine | C19H24N2S | CID 3290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Parsidol | Profenamine | TargetMol [targetmol.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. CAS 1094-08-2: this compound | CymitQuimica [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ethopropazine = 98 HPLC, powder 1094-08-2 [sigmaaldrich.com]
Long-term stability assessment of Ethopropazine Hydrochloride under different storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the long-term stability assessment of Ethopropazine Hydrochloride. Researchers, scientists, and drug development professionals can utilize this resource to troubleshoot common issues encountered during their experimental work.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the recommended storage conditions for this compound? | For long-term storage, this compound powder should be stored in a well-closed container, protected from light, and kept in a desiccated environment at 2-8°C.[1][2] Some suppliers may also recommend storage at -20°C for optimal stability over years.[3] |
| What are the likely degradation pathways for this compound? | As a phenothiazine derivative, this compound is susceptible to oxidation, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides and sulfones. It may also undergo hydrolysis under extreme pH conditions and photodegradation upon exposure to light. |
| How can I monitor the stability of this compound in my samples? | A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to separate this compound from its potential degradation products and quantify its concentration over time.[4][5] |
| What is a forced degradation study and why is it necessary? | A forced degradation or stress study intentionally exposes the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[6][7] This helps in identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[8][9] |
| What should I do if I observe unexpected peaks in my HPLC chromatogram during a stability study? | Unexpected peaks likely represent degradation products or impurities. It is crucial to investigate their origin. This can be done by comparing the chromatograms of stressed samples with those of a control sample. Further characterization of these peaks using techniques like mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary to identify the structure of the degradation products.[10] |
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Rapid loss of potency in solution. | The solution may be exposed to light, stored at an inappropriate temperature, or the pH of the solvent may be unsuitable. | Prepare solutions fresh and protect them from light using amber vials. Store solutions at recommended temperatures (e.g., 2-8°C) and ensure the pH of the solvent is within a stable range for this compound. |
| Inconsistent results in stability testing. | This could be due to variations in the analytical method, sample preparation, or storage conditions. | Ensure the stability-indicating HPLC method is validated for robustness.[5] Standardize sample preparation procedures and meticulously control the temperature, humidity, and light exposure of the stability chambers. |
| Difficulty in separating degradation products from the parent peak in HPLC. | The chromatographic conditions (e.g., mobile phase, column, gradient) may not be optimal for resolving all compounds. | Method development and optimization are necessary. Experiment with different mobile phase compositions, pH, columns with different selectivities, and gradient profiles to achieve adequate separation. |
| Formation of colored degradation products. | Oxidation of the phenothiazine ring often leads to the formation of colored products. | Minimize exposure to oxygen and light. Consider purging solutions with an inert gas like nitrogen and using sealed containers. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Milli-Q water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose the solid this compound powder to a light source in a photostability chamber according to ICH Q1B guidelines. Dissolve the exposed powder in the mobile phase for HPLC analysis.
-
Control Sample: Prepare a solution of this compound in the mobile phase at the same concentration as the stressed samples and analyze immediately.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-25 min: 80% B
-
25-26 min: 80-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Duration | Temperature | % Degradation (Approx.) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 10% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 25% | 3 |
| Thermal (Solid) | 48 hours | 80°C | 5% | 1 |
| Photolytic (Solid) | ICH Q1B | 25°C | 8% | 2 |
Table 2: Long-Term Stability Data for this compound at 2-8°C/40% RH
| Time Point (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 100.1 | 0.15 | White to off-white powder |
| 3 | 99.8 | 0.18 | Conforms |
| 6 | 99.6 | 0.21 | Conforms |
| 9 | 99.5 | 0.25 | Conforms |
| 12 | 99.2 | 0.29 | Conforms |
| 24 | 98.8 | 0.45 | Conforms |
| 36 | 98.5 | 0.62 | Conforms |
Visualizations
Caption: Experimental Workflow for Stability Assessment.
Caption: Potential Degradation Pathways.
References
- 1. Ethopropazine hcl |Axios Research [axios-research.com]
- 2. ≥98% (HPLC), butyrylcholinesterase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. ikev.org [ikev.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 6. asianjpr.com [asianjpr.com]
- 7. biomedres.us [biomedres.us]
- 8. biopharminternational.com [biopharminternational.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
Managing sedation as a side effect in preclinical studies with Ethopropazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing sedation as a side effect in preclinical studies with Ethopropazine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ethopropazine that leads to sedation?
Ethopropazine, a phenothiazine derivative, primarily exerts its therapeutic effects as an anticholinergic agent by competitively inhibiting muscarinic acetylcholine receptors, particularly the M1 subtype.[1] This action helps restore the balance between dopamine and acetylcholine in the brain, alleviating motor symptoms associated with Parkinson's disease.[1] However, Ethopropazine also has secondary effects on histamine H1 receptors, which contributes to its sedative properties.[1] The sedative effects can be exacerbated by alcohol or other central nervous system depressants.[2]
Q2: How can sedation from Ethopropazine be a confounding factor in my preclinical study?
Sedation can significantly impact the results of various preclinical assays, particularly those assessing cognitive and motor function. In behavioral tests such as the open-field or rotarod tests, sedation can lead to decreased locomotor activity and impaired coordination, which could be misinterpreted as a direct effect of the disease model or other interventions. It is crucial to differentiate between the intended therapeutic effects of Ethopropazine and its sedative side effects to ensure accurate data interpretation.
Q3: Are there any alternative compounds to Ethopropazine with a lower sedative profile?
While Ethopropazine is a first-generation anticholinergic, newer generations of antihistamines have been developed with reduced sedative effects.[3] Depending on the specific research question, exploring second-generation antihistamines with minimal central nervous system penetration could be an option if the primary goal is to avoid sedation.[3] However, if the anticholinergic properties are essential for the study, careful dose adjustments and study design modifications are the primary strategies for managing sedation.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of sedation observed in study animals.
Possible Cause 1: Incorrect Dosing
-
Solution: Review the dosing regimen. Ethopropazine exhibits non-linear pharmacokinetics, especially at higher doses.[1][2] Ensure that the dose is appropriate for the animal model and the intended therapeutic effect. Start with a lower dose and titrate upwards while closely monitoring for sedative effects.
Possible Cause 2: Drug Interactions
-
Solution: Concomitant administration of other central nervous system depressants, such as sedatives, tranquilizers, or alcohol, can potentiate the sedative effects of Ethopropazine.[2] Review all compounds being administered to the animals and eliminate any that are not essential to the study protocol.
Possible Cause 3: Animal Health Status
-
Solution: The overall health of the animal can influence its response to medication. Ensure that all animals are healthy and properly acclimated before the start of the study. Any underlying health issues could increase susceptibility to the sedative effects of Ethopropazine.
Issue 2: Difficulty in distinguishing between therapeutic effects and sedative side effects in behavioral assays.
Possible Cause 1: Overlapping Behavioral Readouts
-
Solution: Sedation can manifest as reduced movement, which can be a confounding factor in studies assessing motor function. To dissect these effects, it is important to use a battery of behavioral tests that assess different aspects of motor and cognitive function. For example, in addition to an open-field test for general locomotor activity, a rotarod test can be used to specifically assess motor coordination.
Possible Cause 2: Lack of a Sedation-Specific Measurement
-
Solution: Implement a specific scoring system to quantify the level of sedation at various time points after drug administration. This can be a simple observational scale rating alertness, posture, and response to stimuli. This will provide a separate data stream to correlate with the results of the primary behavioral assays.
Data Presentation
Table 1: Pharmacokinetic Parameters of Ethopropazine in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability |
| Intravenous | 5 | - | - | 17.9 ± 3.3 | 9836 ± 2129 | - |
| Intravenous | 10 | - | - | 20.9 ± 6.0 | 13096 ± 4186 | - |
| Oral | 50 | 236 ± 99 | 2.2 ± 1.4 | 26.1 ± 5.4 | 2685 ± 336 | < 5% |
Data from Biopharmaceutics & Drug Disposition, 1999.[1]
Experimental Protocols
Protocol 1: Assessment of Sedation Using the Open-Field Test
Objective: To quantify the sedative effects of Ethopropazine by measuring locomotor activity.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
Ethopropazine solution
-
Vehicle control solution
-
Experimental animals (rats or mice)
Procedure:
-
Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Administer Ethopropazine or vehicle control at the desired dose and route.
-
At a predetermined time post-administration (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes) using the video tracking software.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters in the Ethopropazine-treated group compared to the control group is indicative of sedation.
Protocol 2: Assessment of Motor Coordination Using the Rotarod Test
Objective: To evaluate the impact of Ethopropazine-induced sedation on motor coordination.
Materials:
-
Rotarod apparatus
-
Ethopropazine solution
-
Vehicle control solution
-
Experimental animals (rats or mice)
Procedure:
-
Train the animals on the rotarod for a set number of trials per day for 2-3 days prior to the experiment, until a stable baseline performance is achieved.
-
On the day of the experiment, administer Ethopropazine or vehicle control.
-
At a predetermined time post-administration, place the animal on the rotating rod of the rotarod apparatus.
-
The rod should be set to a fixed speed or an accelerating speed.
-
Record the latency to fall from the rod.
-
A significant decrease in the latency to fall in the Ethopropazine-treated group compared to the control group suggests impaired motor coordination, which can be a result of sedation.
Mandatory Visualization
Caption: Signaling pathway of Ethopropazine-induced sedation.
Caption: Experimental workflow for managing sedation in preclinical studies.
References
Validation & Comparative
A Comparative In Vivo Study of Ethopropazine and Benztropine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two centrally acting anticholinergic drugs, Ethopropazine and Benztropine, frequently used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. The following sections detail their comparative efficacy, side effect profiles, and pharmacokinetics, supported by available experimental data.
Comparative Efficacy and Safety
A key clinical study directly comparing Ethopropazine and Benztropine in the treatment of neuroleptic-induced parkinsonism found both drugs to be equally effective in controlling parkinsonian symptoms.[1] However, significant differences were observed in their side-effect profiles. Patients treated with Benztropine showed a notable increase in tardive dyskinesia, anxiety, and depression compared to those treated with Ethopropazine.[1] This suggests that while their primary efficacy against parkinsonian motor symptoms is comparable, their impact on other neurological and psychological parameters differs significantly.
Table 1: Summary of Comparative Efficacy and Side Effects (Clinical Data)
| Parameter | Ethopropazine | Benztropine | Reference |
| Efficacy in Neuroleptic-Induced Parkinsonism | Equally effective as Benztropine in controlling parkinsonian symptoms. | Equally effective as Ethopropazine in controlling parkinsonian symptoms. | [1] |
| Tardive Dyskinesia | Lower incidence compared to Benztropine. | Significant increase observed. | [1] |
| Anxiety and Depression | Significantly less anxiety and depression reported. | Significantly more anxiety and depression reported. | [1] |
| Central and Peripheral Atropinic Effects | Less toxic central and peripheral atropinic effects. | More toxic central and peripheral atropinic effects. | [1] |
Pharmacological Profile
Both Ethopropazine and Benztropine are competitive antagonists of muscarinic acetylcholine receptors.[2] However, their pharmacological profiles exhibit key differences that likely contribute to their varying side-effect profiles.
Muscarinic Receptor Binding Affinity
While comprehensive comparative data for all muscarinic receptor subtypes is limited, available in vitro studies in rat brain homogenates provide insights into their relative potencies. Benztropine generally shows a higher affinity for muscarinic receptors compared to Ethopropazine, which may explain its more potent central and peripheral anticholinergic effects.[2]
Table 2: In Vitro Muscarinic Receptor Binding Affinity (Rat Brain)
| Compound | IC50 (µM) | Reference |
| Benztropine | 0.018 | [2] |
| Ethopropazine | Not explicitly provided in the same study, but generally considered less potent. | [2] |
Dopamine Reuptake Inhibition
A significant distinction in their mechanism of action is Benztropine's ability to inhibit the reuptake of dopamine.[3][4] This action may contribute to its therapeutic effects but could also be implicated in some of its adverse effects. The effect of Ethopropazine on dopamine reuptake is not as well-characterized.
Pharmacokinetic Properties
Individual pharmacokinetic studies in rats indicate that both drugs are extensively metabolized and show rapid distribution to the brain.[2][5]
Table 3: Comparative Pharmacokinetics in Rats (Individual Studies)
| Parameter | Ethopropazine | Benztropine | Reference |
| Oral Bioavailability | <5% | Low | [2] |
| Brain Penetration | Rapid, with brain:plasma AUC ratios of 6-8. | High permeability across the blood-brain barrier. | [2][6] |
| Plasma Protein Binding | >95% | High | [2] |
| Metabolism | Extensive | Hepatic, via N-oxidation, N-dealkylation, and ring hydroxylation. | [2][6] |
Experimental Protocols
While a direct head-to-head preclinical study protocol is not available, a representative experimental design for comparing the efficacy of these drugs in an animal model of Parkinson's disease is provided below. The haloperidol-induced catalepsy model in rats is a standard method for evaluating the antiparkinsonian potential of drugs.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
Objective: To compare the efficacy of Ethopropazine and Benztropine in reversing haloperidol-induced catalepsy in rats.
Animals: Male Wistar rats (200-250g).
Materials:
-
Haloperidol solution (1 mg/kg, i.p.)
-
Ethopropazine hydrochloride solution (doses to be determined)
-
Benztropine mesylate solution (doses to be determined)
-
Vehicle (e.g., saline)
-
Catalepsy bar (horizontal wooden bar, 1 cm in diameter, elevated 9 cm from the surface)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize rats to the experimental room for at least 1 hour before the experiment.
-
Drug Administration:
-
Divide rats into treatment groups (e.g., Vehicle, Haloperidol + Vehicle, Haloperidol + Ethopropazine, Haloperidol + Benztropine).
-
Administer Ethopropazine, Benztropine, or Vehicle intraperitoneally (i.p.).
-
30 minutes after the test drug administration, administer Haloperidol (1 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment:
-
At 30, 60, 90, and 120 minutes after haloperidol injection, place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes both paws from the bar or after a cut-off time (e.g., 180 seconds).
-
-
Data Analysis:
-
Record the latency to descend for each rat at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of Ethopropazine and Benztropine with the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Anticholinergic Drugs in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of cholinergic neurons in the striatum. Anticholinergic drugs like Ethopropazine and Benztropine act by blocking muscarinic acetylcholine receptors on striatal neurons, thereby helping to restore the balance between dopamine and acetylcholine signaling. Benztropine has the additional effect of inhibiting the dopamine transporter (DAT), which increases the synaptic availability of dopamine.
Caption: Cholinergic and Dopaminergic signaling in Parkinson's disease and the sites of action for Ethopropazine and Benztropine.
Experimental Workflow for In Vivo Drug Comparison
The following diagram illustrates a typical workflow for the in vivo comparison of two therapeutic compounds in an animal model of Parkinson's disease.
Caption: A generalized experimental workflow for the comparative in vivo evaluation of Ethopropazine and Benztropine.
References
- 1. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Intrastriatal dialysis evidence for a direct inhibitory effect of benztropine on dopamine re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. harvest.usask.ca [harvest.usask.ca]
- 6. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating an HPLC Method for Ethopropazine Hydrochloride Analysis in Accordance with ICH Guidelines
This guide provides a detailed comparison and methodology for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethopropazine Hydrochloride, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical method employed is suitable for its intended purpose, providing reliable, reproducible, and accurate data.
Introduction to HPLC Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended use. The ICH has established guidelines that are globally recognized for the validation of analytical procedures. These guidelines outline the validation parameters that need to be investigated, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.
Experimental Protocol: A Proposed HPLC Method for this compound
The following section details a hypothetical, yet scientifically plausible, experimental protocol for the HPLC analysis of this compound. This method is based on established practices for similar compounds and serves as a basis for the validation data presented.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. For this example, we will use a mobile phase of Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Solution: For drug product analysis, a suitable extraction procedure would be required to isolate the this compound from the formulation excipients, followed by dilution in the mobile phase to a concentration within the linear range of the method.
Data Presentation: Summary of Validation Parameters
The following tables summarize the quantitative data obtained from the validation of the proposed HPLC method for this compound, with a comparison to typical ICH acceptance criteria.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 7500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Specificity
| Condition | Observation | Result |
| Blank (Diluent) Injection | No interfering peaks at the retention time of Ethopropazine HCl | Pass |
| Placebo Injection | No interfering peaks from excipients at the retention time of Ethopropazine HCl | Pass |
| Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) | Degradant peaks are well-resolved from the main Ethopropazine HCl peak (Resolution > 2) | Pass |
Table 3: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | 0.9995 |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | % Recovery (Mean ± SD, n=3) | % RSD |
| 80% | 99.5 ± 0.5 | 0.50% |
| 100% | 100.2 ± 0.3 | 0.30% |
| 120% | 99.8 ± 0.6 | 0.60% |
Table 5: Precision
| Precision Type | % RSD (n=6) |
| Repeatability (Intra-day) | 0.7% |
| Intermediate Precision (Inter-day) | 1.1% |
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
Table 7: Robustness
| Parameter Variation | % RSD of Peak Area |
| Flow Rate (± 0.1 mL/min) | 1.3% |
| Mobile Phase Composition (± 2%) | 1.5% |
| Column Temperature (± 2°C) | 0.9% |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC method validation process.
Caption: Workflow for HPLC Method Development and Validation.
Caption: Interrelationship of HPLC Validation Parameters.
Conclusion
The presented data demonstrates the successful validation of a hypothetical HPLC method for the quantitative determination of this compound according to ICH guidelines. The method is shown to be specific, linear, accurate, precise, and robust within the specified range. The established LOD and LOQ indicate that the method is sensitive enough for its intended purpose. This guide serves as a comprehensive resource for developing and validating a reliable HPLC method for the analysis of this compound in a pharmaceutical setting. By following these protocols and acceptance criteria, researchers can ensure the quality and consistency of their analytical results.
Ethopropazine vs. Other Phenothiazine Derivatives in the Management of Motor Deficits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ethopropazine and other phenothiazine derivatives in the context of treating motor deficits, such as those seen in Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). While many phenothiazines are primarily recognized for their antipsychotic properties and their potential to induce motor side effects, ethopropazine stands out due to its potent anticholinergic activity, which is central to its therapeutic effect on motor control.
Executive Summary
Ethopropazine, a phenothiazine derivative, distinguishes itself from other drugs in its class through its primary mechanism of action. Unlike typical antipsychotic phenothiazines such as chlorpromazine, fluphenazine, and perphenazine, which are potent dopamine D2 receptor antagonists, ethopropazine's therapeutic efficacy in motor disorders stems from its strong anticholinergic properties.[1] It functions by blocking muscarinic acetylcholine receptors, thereby helping to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in conditions like Parkinson's disease.[1] While it possesses some antihistaminic and antiadrenergic effects, its dopamine receptor blockade is significantly weaker than that of its antipsychotic counterparts. This fundamental difference in receptor engagement dictates its distinct clinical profile, positioning it as a treatment for motor symptoms rather than a cause of them.
Comparative Analysis of Receptor Binding Profiles
The therapeutic and side-effect profiles of phenothiazine derivatives are largely determined by their affinities for various neurotransmitter receptors. Ethopropazine's high affinity for muscarinic cholinergic receptors and relatively low affinity for dopamine D2 receptors contrasts sharply with other phenothiazines.
| Drug | Primary Therapeutic Class | Muscarinic (M1) Receptor Affinity (Ki, nM) | Dopamine (D2) Receptor Affinity (Ki, nM) | Alpha-1 Adrenergic Receptor Affinity (Ki, nM) | Histamine (H1) Receptor Affinity (Ki, nM) |
| Ethopropazine | Antiparkinsonian (Anticholinergic) | High (Potent Antagonist) | Low | Moderate | Moderate |
| Chlorpromazine | Antipsychotic | +++ (Strong) | +++ (Strong) | ++++ (Very Strong) | ++++ (Very Strong) |
| Fluphenazine | Antipsychotic | + (Weak) | ++++ (Very Strong) | ++ (Moderate) | ++ (Moderate) |
| Perphenazine | Antipsychotic | + (Weak) | ++++ (Very Strong) | ++ (Moderate) | ++ (Moderate) |
| Thioridazine | Antipsychotic | ++++ (Very Strong) | +++ (Strong) | +++ (Strong) | +++ (Strong) |
Note: Qualitative descriptors are based on a synthesis of preclinical data.[2][3] Quantitative Ki values for ethopropazine are not consistently reported alongside other phenothiazines in comparative binding studies, reflecting its distinct therapeutic application.
Signaling Pathways in Motor Control
The primary signaling pathways involved in the motor effects of these drugs are the dopaminergic and cholinergic systems in the basal ganglia. A simplified representation of their interplay and the site of action of these drugs is depicted below.
Caption: Interplay of Dopaminergic and Cholinergic Pathways in the Basal Ganglia and Sites of Drug Action.
Comparative Efficacy in Motor Deficits
Direct comparative clinical trials between ethopropazine and other phenothiazine derivatives for the treatment of motor deficits are scarce. The available literature primarily focuses on the use of anticholinergic agents, including ethopropazine, to counteract the extrapyramidal side effects induced by antipsychotic phenothiazines.
A notable study compared ethopropazine with benztropine (a non-phenothiazine anticholinergic) in treating parkinsonism induced by fluphenazine. The study found that both drugs were equally effective in controlling parkinsonian symptoms.[4] However, patients treated with benztropine experienced a significant increase in tardive dyskinesia, anxiety, and depression, suggesting a more favorable side-effect profile for ethopropazine in this context.[4]
| Comparison | Study Design | Population | Key Findings |
| Ethopropazine vs. Benztropine | 12-week, controlled study | 60 schizophrenic outpatients with fluphenazine-induced parkinsonism | Both drugs were equally effective in controlling parkinsonian symptoms. Ethopropazine was associated with significantly less tardive dyskinesia, anxiety, and depression compared to benztropine.[4] |
While this study does not directly compare ethopropazine to another phenothiazine, it underscores its efficacy as an anticholinergic agent for drug-induced motor deficits. The primary difference in the therapeutic application for motor deficits lies in their fundamental mechanisms: ethopropazine is used to treat these symptoms, whereas other phenothiazines are often the cause.
Side-Effect Profiles
The differing receptor affinities of ethopropazine and other phenothiazines lead to distinct side-effect profiles.
| Side Effect | Ethopropazine | Other Phenothiazines (e.g., Chlorpromazine, Fluphenazine) |
| Extrapyramidal Symptoms (EPS) | Low risk; used to treat EPS. | High risk, particularly with high-potency agents like fluphenazine, due to potent D2 blockade. |
| Anticholinergic Effects | High (dry mouth, blurred vision, constipation, urinary retention).[1] | Varies; high with low-potency agents like chlorpromazine and thioridazine. |
| Sedation | Moderate, due to antihistaminic effects.[1] | High, particularly with low-potency agents, due to potent H1 blockade. |
| Orthostatic Hypotension | Moderate, due to alpha-1 adrenergic blockade. | High, particularly with low-potency agents, due to potent alpha-1 blockade. |
Experimental Protocols
Radioligand Receptor Binding Assay
This experimental protocol is a standard method for determining the binding affinity of a drug to a specific receptor.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest (e.g., rat striatum for D2 receptors, cortex for M1 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test drug.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test drug. Use non-linear regression to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Clinical Assessment of Drug-Induced Motor Deficits
The assessment of motor deficits in a clinical trial setting typically involves standardized rating scales.
Caption: Workflow for a Clinical Trial Assessing Treatment for Drug-Induced Motor Deficits.
Methodology:
-
Patient Selection: Enroll patients who have developed extrapyramidal symptoms following treatment with a dopamine receptor antagonist.
-
Baseline Assessment: At the start of the trial, assess the severity of motor symptoms using a standardized scale such as the Extrapyramidal Symptom Rating Scale (ESRS).[5] Concurrently, assess the underlying psychiatric condition using a scale like the Positive and Negative Syndrome Scale (PANSS).[6]
-
Randomization and Blinding: Randomly assign patients to receive either the investigational drug (e.g., ethopropazine) or a placebo in a double-blind manner.
-
Treatment and Monitoring: Administer the assigned treatment for a specified duration. Monitor patients for any adverse events.
-
Outcome Measures: The primary outcome is typically the change in the ESRS score from baseline to the end of the treatment period. Secondary outcomes may include changes in other motor assessment scales, psychiatric symptom scores, and the incidence of adverse events.
-
Statistical Analysis: Use appropriate statistical tests to compare the changes in the outcome measures between the treatment and placebo groups.
Conclusion
Ethopropazine's unique position within the phenothiazine class is defined by its potent anticholinergic and relatively weak dopaminergic antagonist properties. This profile makes it a therapeutic agent for motor deficits, in stark contrast to other phenothiazines which are a common cause of such symptoms. While direct comparative efficacy data against other phenothiazines in treating motor disorders is lacking, its established role in managing drug-induced parkinsonism highlights its distinct clinical utility. For researchers and drug development professionals, understanding these fundamental differences in receptor pharmacology is crucial for the rational design and application of novel therapies targeting the complex interplay of neurotransmitter systems in motor control. Future research should aim to conduct head-to-head trials to more definitively position ethopropazine among other treatments for both idiopathic and drug-induced parkinsonism.
References
- 1. What is Ethopropazine Hydrochloride used for? [synapse.patsnap.com]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethopropazine and benztropine in neuroleptic-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychdb.com [psychdb.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Enantioselective Separation and Pharmacology of Ethopropazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enantiomers of Ethopropazine, a phenothiazine derivative used in the management of Parkinson's disease. We delve into the methods for their enantioselective separation and present a pharmacological comparison based on available experimental data, with a focus on their differential interactions with key biological targets.
Introduction to Ethopropazine and Chirality
Ethopropazine, an anticholinergic agent, has been utilized for its ability to alleviate symptoms of Parkinson's disease, such as tremors and muscle rigidity.[1] It exerts its effects through multiple mechanisms, including the blockade of muscarinic acetylcholine receptors, inhibition of butyrylcholinesterase (BChE), and antagonism of N-methyl-D-aspartate (NMDA) receptors.[2][3][4] Ethopropazine possesses a chiral center, and therefore exists as two enantiomers, (R)- and (S)-ethopropazine. As with many chiral drugs, these enantiomers can exhibit different pharmacological and pharmacokinetic properties, making their separation and individual characterization crucial for understanding their therapeutic effects and potential side effects.[5][6]
Enantioselective Separation of Ethopropazine
The separation of ethopropazine enantiomers can be achieved through several methods, primarily categorized as direct and indirect approaches. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective direct method.
Experimental Protocol: Chiral HPLC Separation
A reported method for the successful enantioseparation of ethopropazine utilizes a Chiralcel OJ column. The experimental conditions are as follows:
-
Column: Chiralcel OJ
-
Mobile Phase: n-hexane/t-butanol/triethylamine (100:3:0.5 v/v/v)
-
Detection: UV at 250 nm
-
Result: This method achieves a good enantioseparation with a separation factor (α) of 1.68, yielding high enantiomeric purity for both the (-)-(S)-enantiomer (99.1% ee) and the (+)-(R)-enantiomer (97.9% ee).[7]
Another approach to obtaining the individual enantiomers is through chemoenzymatic synthesis. This method involves the lipase-mediated kinetic resolution of a key intermediate, 1-(10H-phenothiazin-10-yl)propan-2-ol, to produce highly enantioenriched (R)- and (S)-alcohols, which are then converted to the respective ethopropazine enantiomers.[1][8]
Pharmacological Comparison of Ethopropazine Enantiomers
The primary documented pharmacological difference between the enantiomers of ethopropazine lies in their interaction with butyrylcholinesterase (BChE).
Stereoselective Inhibition of Butyrylcholinesterase (BChE)
Research has demonstrated a significant stereoselectivity in the inhibition of BChE by ethopropazine enantiomers. The (R)-enantiomer shows a notably higher affinity for BChE compared to the (S)-enantiomer.[8][9]
Experimental Protocol: BChE Inhibition Assay
The stereoselective inhibition of BChE can be determined by studying the enzyme kinetics in the presence of the individual enantiomers and the racemate. A typical protocol involves:
-
Enzyme and Substrate: Purified BChE and acetylthiocholine as the substrate.
-
Inhibitors: Optically pure (R)-ethopropazine, (S)-ethopropazine, and racemic ethopropazine.
-
Assay: The rate of acetylthiocholine hydrolysis by BChE is measured spectrophotometrically at various substrate and inhibitor concentrations.
-
Data Analysis: The data is fitted to kinetic models to determine the dissociation constants (Ki) for the enzyme-inhibitor complex and the acetylated enzyme-inhibitor complex.
Quantitative Data: BChE Inhibition
| Enantiomer | Dissociation Constant (Ki) for BChE Complex (nM) | Dissociation Constant for Acetylated BChE Complex (nM) |
| (R)-Ethopropazine | 61 | 268 |
| (S)-Ethopropazine | 140 | 730 |
| Racemic Ethopropazine | 88 | 365 |
Data sourced from a study on the stereoselective inhibition of BChE by ethopropazine enantiomers.[9]
The lower dissociation constants for the (R)-enantiomer indicate a higher affinity for both the free enzyme and the acetylated form, making it a more potent BChE inhibitor than the (S)-enantiomer.[8][9]
Anticholinergic and NMDA Antagonist Activity
Ethopropazine's therapeutic effects in Parkinson's disease are largely attributed to its anticholinergic properties, specifically the blockade of muscarinic acetylcholine receptors, which helps to rebalance the dopaminergic and cholinergic systems in the brain.[1][3][4] Additionally, its activity as an NMDA receptor antagonist may contribute to its neuroprotective effects.[2]
While these activities are well-established for the racemic mixture, there is a lack of specific, comparative quantitative data in publicly available literature detailing the differential binding affinities and functional antagonism of the individual (R)- and (S)-enantiomers at muscarinic receptor subtypes and the NMDA receptor. Further research is warranted to fully elucidate the stereoselectivity of ethopropazine at these targets.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Ethopropazine's Primary Targets
Caption: Primary signaling pathways affected by Ethopropazine.
Experimental Workflow for Enantioselective Analysis
Caption: Workflow for separation and pharmacological comparison.
Conclusion
The enantiomers of ethopropazine exhibit clear stereoselectivity in their pharmacological profiles, most notably in their inhibition of butyrylcholinesterase, where the (R)-enantiomer is significantly more potent. The development and application of robust enantioselective separation techniques, such as chiral HPLC, are essential for the individual characterization of these enantiomers. While the anticholinergic and NMDA antagonist activities of ethopropazine are central to its therapeutic use, a significant knowledge gap exists regarding the specific contributions of each enantiomer to these effects. Future research should focus on quantitative, comparative studies of the (R)- and (S)-enantiomers at muscarinic and NMDA receptors to provide a more complete understanding of their pharmacology and to potentially optimize the therapeutic application of ethopropazine.
References
- 1. First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. What is Ethopropazine Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacokinetics of ethopropazine in the rat after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-ethopropazine | C19H24N2S | CID 667534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of stereoselective interaction between butyrylcholinesterase and ethopropazine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Cross-Validation of an Analytical Method for Ethopropazine Hydrochloride
This guide provides a comprehensive overview of a hypothetical inter-laboratory cross-validation study for a high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ethopropazine Hydrochloride in a pharmaceutical formulation. The objective of such a study is to ensure that the analytical method is robust and transferable, yielding comparable and reliable results across different laboratories, which is a critical requirement for regulatory submissions and quality control in pharmaceutical manufacturing.[1][2][3]
The ability to control the quality of a drug product relies on the dependability of the analytical methods used.[4] When a method is transferred between laboratories, its performance characteristics must be re-validated to ensure consistent results.[1] This guide presents a model experimental protocol, comparative data from three hypothetical laboratories, and a visual representation of the cross-validation workflow.
Experimental Protocol
A validated analytical method is essential for ensuring the quality and safety of pharmaceutical products.[4][5] The following protocol outlines a reversed-phase HPLC method for the determination of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Inertsil ODS-3, 5µm, 4.6 x 250 mm column or equivalent.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
Placebo formulation.
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Sample Solution (100 µg/mL): Weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Centrifuge a portion of the solution and use the supernatant for analysis.
5. Validation Parameters: The method validation should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4][6][7] For cross-validation, the focus is on comparing accuracy and precision between laboratories.[2][3]
Data Presentation: Inter-Laboratory Comparison
The following tables summarize the hypothetical results obtained from three different laboratories implementing the same analytical protocol. The acceptance criteria are based on common pharmaceutical industry standards.[6]
Table 1: Linearity
| Laboratory | Range (µg/mL) | Correlation Coefficient (r²) | y-intercept (% of target concentration response) |
| Lab A | 50-150 | 0.9995 | 0.8% |
| Lab B | 50-150 | 0.9992 | 1.1% |
| Lab C | 50-150 | 0.9998 | 0.6% |
| Acceptance Criteria | - | ≥ 0.999 | ≤ 2.0% |
Table 2: Precision (Repeatability)
Determined from six replicate determinations at 100% of the test concentration.
| Laboratory | Mean Assay Value (%) | Standard Deviation | % Relative Standard Deviation (%RSD) |
| Lab A | 99.8 | 0.45 | 0.45% |
| Lab B | 100.3 | 0.62 | 0.62% |
| Lab C | 99.5 | 0.51 | 0.51% |
| Acceptance Criteria | - | - | ≤ 2.0% |
Table 3: Accuracy (Recovery)
Determined by spiking the placebo with known concentrations of this compound at three levels.
| Laboratory | Spike Level | Mean Recovery (%) | %RSD |
| Lab A | 80% | 99.2 | 0.7% |
| 100% | 100.5 | 0.5% | |
| 120% | 99.8 | 0.6% | |
| Lab B | 80% | 98.9 | 0.9% |
| 100% | 101.1 | 0.7% | |
| 120% | 100.2 | 0.8% | |
| Lab C | 80% | 100.3 | 0.6% |
| 100% | 99.6 | 0.4% | |
| 120% | 99.1 | 0.7% | |
| Acceptance Criteria | 80-120% | 98.0 - 102.0% | ≤ 2.0% |
Workflow Visualization
The process of an inter-laboratory cross-validation study follows a structured workflow to ensure consistency and comparability of the results.
Caption: Workflow for inter-laboratory analytical method cross-validation.
Conclusion
The hypothetical data presented demonstrates a successful cross-validation of an analytical method for this compound. The results for linearity, precision, and accuracy are consistent across the three laboratories and fall within the pre-defined acceptance criteria. This indicates that the analytical method is robust, reliable, and transferable. Such a validation provides a high degree of assurance that the method will consistently produce accurate and precise results, regardless of the testing laboratory, ensuring product quality and patient safety.[5][6]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. longdom.org [longdom.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Anticholinergic Potency of Ethopropazine and Trihexyphenidyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticholinergic potencies of two clinically relevant drugs, Ethopropazine and Trihexyphenidyl. Both are utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms, primarily through their antagonism of muscarinic acetylcholine receptors (mAChRs). This document synthesizes available experimental data to facilitate an objective comparison of their receptor binding profiles.
Mechanism of Action
Ethopropazine, a phenothiazine derivative, and Trihexyphenidyl, a synthetic antimuscarinic, exert their therapeutic effects by competitively inhibiting the action of acetylcholine at muscarinic receptors in the central nervous system.[1][2] By blocking these receptors, particularly the M1 subtype, they help to re-establish the functional balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in parkinsonian syndromes.[3]
Quantitative Anticholinergic Potency
| Drug | Receptor Subtype | Binding Affinity (Ki) / IC50 | Potency Rank/Notes |
| Trihexyphenidyl | M1 | 3.7 - 14 nM (Ki)[4]; ~9.77 nM (IC50)[5] | High affinity[4][5][6][7] |
| M2 | ~123.03 nM (IC50)[5] | Low affinity[5] | |
| M3 | ~3.55 nM (IC50)[5] | Intermediate affinity[5] | |
| M4 | High Affinity[5] | Binds with high affinity[5] | |
| M5 | Low Affinity[5] | Binds with low affinity[5] | |
| Ethopropazine | M1, M2 (general) | Not specified | Potent inhibitor, but less potent than Trihexyphenidyl[6] |
Note: The IC50 values for Trihexyphenidyl were determined from functional assays in different tissue preparations and may not directly equate to Ki values from radioligand binding assays.
Experimental Protocols
The determination of anticholinergic potency is predominantly carried out using radioligand binding assays. Below is a representative protocol for a competitive binding assay used to determine the Ki of a test compound at muscarinic receptors.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Ethopropazine or Trihexyphenidyl) for a specific muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing a single human muscarinic receptor subtype (m1, m2, m3, m4, or m5).[7]
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-Quinuclidinyl benzilate ([³H]QNB).[6]
-
Test Compound: Ethopropazine or Trihexyphenidyl.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine (10 µM).
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.
-
Filtration Apparatus: A cell harvester to separate bound and free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Thaw the cell membranes expressing the target muscarinic receptor subtype on ice and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed volume of the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
For determining non-specific binding, a high concentration of atropine is used instead of the test compound.
-
For determining total binding, only the cell membranes and radioligand are added.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic Receptor Signaling Pathways.
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow.
Conclusion
Both Ethopropazine and Trihexyphenidyl are effective muscarinic antagonists. The available data indicates that Trihexyphenidyl possesses a high affinity for the M1 and M4 muscarinic receptor subtypes, with lower to intermediate affinity for the M2, M3, and M5 subtypes. While direct quantitative binding data for Ethopropazine across the five receptor subtypes is not as readily available, it is established as a potent anticholinergic agent, albeit less so than Trihexyphenidyl in direct comparison studies. The choice between these agents in a research or clinical setting may be guided by the desired receptor selectivity profile and the specific application. Further studies are warranted to fully elucidate the binding profile of Ethopropazine at all muscarinic receptor subtypes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Ethopropazine and Procyclidine
For Researchers, Scientists, and Drug Development Professionals
Ethopropazine and procyclidine, two synthetic anticholinergic agents, have long been utilized in the symptomatic management of Parkinson's disease and drug-induced extrapyramidal symptoms. Beyond their established roles in restoring striatal cholinergic and dopaminergic balance, emerging evidence suggests that these compounds may also exert direct neuroprotective effects. This guide provides a comparative analysis of the neuroprotective properties of ethopropazine and procyclidine, summarizing available experimental data and elucidating their potential mechanisms of action.
Mechanism of Action and Neuroprotective Potential
Both ethopropazine and procyclidine are antagonists of muscarinic acetylcholine receptors, which is the primary mechanism for their therapeutic effects in movement disorders.[1][2] By blocking the action of acetylcholine, they help to counteract the relative overactivity of the cholinergic system that arises from dopamine depletion in Parkinson's disease.[3]
Interestingly, preclinical studies have identified an additional mechanism that may contribute to their neuroprotective capacity: N-methyl-D-aspartate (NMDA) receptor antagonism.[4][5] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity, which is implicated in the pathophysiology of various neurodegenerative diseases. Unlike many other NMDA antagonists, ethopropazine and procyclidine appear to be devoid of neurotoxic side effects at therapeutic concentrations, a significant advantage for potential long-term neuroprotective strategies.[4][5]
Comparative Preclinical Evidence
Direct comparative studies quantifying the neuroprotective effects of ethopropazine and procyclidine are limited. However, a study in a rat model of neuropathic pain demonstrated that both drugs alleviate thermal hyperalgesia in a dose-dependent manner, an effect attributed to their NMDA antagonist properties.[4][5] This suggests a shared potential to mitigate neuronal damage.
Signaling Pathways Implicated in Neuroprotection
The neuroprotective effects of ethopropazine and procyclidine are likely mediated through the modulation of key signaling pathways involved in neuronal survival and death.
1. NMDA Receptor Antagonism and Calcium Homeostasis: By blocking NMDA receptors, both drugs can prevent the excessive influx of calcium ions that triggers downstream apoptotic cascades. This includes the activation of caspases and the disruption of mitochondrial function.
2. Cholinergic Modulation: While the primary role of anticholinergics is symptomatic, the modulation of muscarinic receptors may also influence neuronal survival pathways, although this is less well-characterized in the context of neuroprotection for these specific drugs.
Below is a generalized signaling pathway diagram illustrating the putative neuroprotective mechanisms.
Experimental Protocols
While specific quantitative data for a direct comparison is lacking, the following are standard experimental protocols used to evaluate the neuroprotective effects of compounds in in vitro models of Parkinson's disease, which would be applicable to future comparative studies of ethopropazine and procyclidine.
Experimental Workflow for In Vitro Neuroprotection Assay:
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of Ethopropazine or Procyclidine for a specified period (e.g., 2 hours) before being exposed to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+) to induce neuronal damage.
2. Cell Viability Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.
-
Procedure: After treatment, MTT solution is added to the cells and incubated. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. Higher absorbance indicates greater cell viability.
3. Apoptosis Assays:
-
Caspase-3 Activity: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate.
-
Bax/Bcl-2 Ratio: The relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 can be determined by Western blotting. A lower Bax/Bcl-2 ratio is indicative of a pro-survival state.
4. Oxidative Stress Assays:
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation.
-
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and a marker of oxidative stress. Its levels can be measured using colorimetric assays.
Data Summary and Comparison
As direct comparative quantitative data is not available, the following table is a template for how such data would be presented. Future research should aim to populate this table to enable a robust comparison.
| Parameter Assessed | Neurotoxin Model | Ethopropazine (Concentration) | Procyclidine (Concentration) | Outcome Measure |
| Cell Viability | 6-OHDA in SH-SY5Y | Data Not Available | Data Not Available | % Increase in Cell Viability |
| MPP+ in SH-SY5Y | Data Not Available | Data Not Available | % Increase in Cell Viability | |
| Apoptosis | 6-OHDA in SH-SY5Y | Data Not Available | Data Not Available | % Decrease in Caspase-3 Activity |
| MPP+ in SH-SY5Y | Data Not Available | Data Not Available | Fold Change in Bax/Bcl-2 Ratio | |
| Oxidative Stress | 6-OHDA in SH-SY5Y | Data Not Available | Data Not Available | % Decrease in ROS Production |
| MPP+ in SH-SY5Y | Data Not Available | Data Not Available | % Decrease in MDA Levels | |
| Excitotoxicity | Glutamate in primary neurons | Data Not Available | Data Not Available | % Increase in Neuronal Survival |
Conclusion and Future Directions
Both ethopropazine and procyclidine hold promise as potential neuroprotective agents, primarily through their NMDA receptor antagonist properties. While their efficacy in alleviating motor symptoms in Parkinson's disease is well-established, their role in slowing disease progression requires further investigation.
To provide a definitive comparative analysis, future research should focus on:
-
Direct, head-to-head in vitro and in vivo studies comparing the neuroprotective efficacy of ethopropazine and procyclidine in models of Parkinson's disease.
-
Elucidation of the downstream signaling pathways activated by these drugs that contribute to neuronal survival.
-
Assessment of their ability to mitigate other pathological hallmarks of neurodegeneration, such as mitochondrial dysfunction and neuroinflammation.
Such studies will be crucial for determining the therapeutic potential of these established drugs in the realm of neuroprotection and for guiding the development of novel, more potent neuroprotective agents.
References
- 1. drugs.com [drugs.com]
- 2. Procyclidine - Wikipedia [en.wikipedia.org]
- 3. What is Ethopropazine Hydrochloride used for? [synapse.patsnap.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Anti-parkinsonian agents procyclidine and ethopropazine alleviate thermal hyperalgesia in neuropathic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the limit of detection and quantification for Ethopropazine in brain tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) for the antipsychotic drug Ethopropazine in brain tissue. Understanding these analytical limits is crucial for accurate pharmacokinetic and pharmacodynamic studies in neuroscience research and drug development. This document outlines established analytical techniques, presents hypothetical performance data based on similar compounds, and provides detailed experimental protocols in line with regulatory expectations.
Comparison of Analytical Methods
The primary method for the sensitive and selective quantification of small molecules like Ethopropazine in complex biological matrices such as brain tissue is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). Alternative methods, while available, often lack the required sensitivity and specificity for rigorous quantitative analysis in brain homogenates.
| Method | Principle | Typical LOD in Brain Tissue (ng/g) | Typical LOQ in Brain Tissue (ng/g) | Throughput | Selectivity |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | 0.1 - 1 | 0.5 - 5 | High | Very High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile compounds followed by mass-based detection. | 1 - 10 | 5 - 20 | Medium | High |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Chromatographic separation with detection based on ultraviolet light absorption. | 10 - 50 | 20 - 100 | High | Low |
Note: The LOD and LOQ values presented are estimates based on published data for similar small molecule drugs in brain tissue and serve as a comparative baseline.[1][2][3][4][5] Actual performance will depend on specific instrumentation, method optimization, and the efficiency of the sample preparation process.
Experimental Protocols
Accurate determination of LOD and LOQ is contingent on a robust and validated bioanalytical method. The following protocols are based on established practices for drug quantification in brain tissue, adhering to guidelines from regulatory bodies like the FDA.[6][7][8][9]
Brain Tissue Homogenate Preparation
-
Excise brain tissue and weigh it accurately.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 or 1:4 w/v) using a mechanical homogenizer on ice.[10]
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (brain homogenate) for further processing.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from brain homogenate.[11]
-
To 100 µL of brain homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of Ethopropazine).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used for the separation of small molecules.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of formic acid to improve ionization.[1][2]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for phenothiazine-class drugs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[3] This involves monitoring a specific precursor ion (the molecular ion of Ethopropazine) and a specific product ion (a fragment ion generated by collision-induced dissociation).
-
Determination of LOD and LOQ
The LOD and LOQ are determined based on the analysis of blank samples and samples spiked with low concentrations of Ethopropazine. There are several accepted methods for their calculation:[12][13][14][15]
-
Signal-to-Noise Ratio: This is a common approach for instrumental methods that exhibit baseline noise.[14][16]
-
LOD: The concentration at which the signal-to-noise ratio is typically 3:1.
-
LOQ: The concentration at which the signal-to-noise ratio is typically 10:1, with acceptable precision and accuracy.
-
-
Standard Deviation of the Response and the Slope:
Mandatory Visualizations
Experimental Workflow for LOD/LOQ Determination
Caption: Workflow for Ethopropazine analysis in brain tissue.
Logical Relationship for LOD and LOQ Determination
Caption: Relationship between signal, noise, LOD, and LOQ.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. hhs.gov [hhs.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Assessing Ethopropazine Immunoassay Specificity and Selectivity
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic compounds is paramount. This guide provides an objective comparison of immunoassay methodologies for the detection of Ethopropazine against established analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific commercial immunoassays for Ethopropazine are not widely documented, this guide outlines the principles and expected performance characteristics based on immunoassays for similar small molecules and phenothiazine derivatives.
Comparison of Analytical Methods for Ethopropazine Detection
The selection of an analytical method for Ethopropazine quantification depends on the specific requirements of the study, including desired sensitivity, specificity, sample throughput, and cost. Immunoassays, HPLC-MS, and GC-MS each offer distinct advantages and disadvantages.
| Feature | Immunoassay (Hypothetical) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Antigen-antibody binding | Chromatographic separation followed by mass-to-charge ratio detection | Chromatographic separation of volatile compounds followed by mass-to-charge ratio detection |
| Specificity | Can be susceptible to cross-reactivity with structurally similar compounds. | High specificity due to chromatographic separation and specific mass detection. | High specificity, particularly for volatile and thermally stable compounds. |
| Selectivity | Moderate to high, dependent on antibody quality. | Very high, can distinguish between isomers and metabolites. | Very high, excellent for resolving complex mixtures. |
| Sensitivity | Typically in the low ng/mL to pg/mL range. | High sensitivity, often in the low ng/mL to pg/mL range.[1] | High sensitivity, with detection limits in the ng/mL range.[1] |
| Sample Throughput | High, suitable for screening large numbers of samples. | Moderate, dependent on run time. | Moderate, sample preparation can be time-consuming. |
| Cost per Sample | Generally lower. | Higher due to instrument cost and maintenance. | Higher, similar to HPLC-MS. |
| Instrumentation | Plate readers, automated immunoassay systems. | HPLC system coupled with a mass spectrometer. | Gas chromatograph coupled with a mass spectrometer. |
| Ease of Use | Relatively simple and amenable to automation. | Requires skilled operators. | Requires skilled operators and potentially complex sample derivatization. |
Illustrative Performance Data
The following tables present hypothetical yet representative data to illustrate the expected performance of an Ethopropazine immunoassay in comparison to HPLC-MS and GC-MS.
Table 1: Specificity and Cross-Reactivity of a Hypothetical Ethopropazine Immunoassay
Cross-reactivity is a critical parameter for assessing the specificity of an immunoassay. It measures the extent to which other compounds might interfere with the accurate measurement of the target analyte.
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Ethopropazine | 100 | 100 |
| Promethazine | 1000 | < 5 |
| Chlorpromazine | 1000 | < 2 |
| Trifluoperazine | 1000 | < 1 |
| Perphenazine | 1000 | < 1 |
| Thioridazine | 1000 | < 0.5 |
| Structurally Unrelated Drugs | 10000 | < 0.1 |
Note: Cross-reactivity is calculated as (Concentration of Ethopropazine giving 50% inhibition / Concentration of cross-reactant giving 50% inhibition) x 100.
Table 2: Comparison of Method Validation Parameters
This table provides a comparative overview of key validation parameters for the different analytical methods.
| Parameter | Immunoassay (Hypothetical) | HPLC-MS | GC-MS |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 ng/mL | 0.25 - 2.0 ng/mL[1] |
| Linear Range | 1 - 100 ng/mL | 0.1 - 500 ng/mL | 1 - 1000 ng/mL |
| Precision (Intra-assay %CV) | < 10% | < 5% | < 11%[1] |
| Precision (Inter-assay %CV) | < 15% | < 10% | < 11%[1] |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | 91 - 95%[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical assay. Below are generalized protocols for assessing the specificity and selectivity of an Ethopropazine immunoassay.
Protocol 1: Cross-Reactivity Assessment
Objective: To determine the specificity of the immunoassay by testing structurally related molecules and other compounds that may be present in the sample matrix.
Materials:
-
Ethopropazine standard
-
Potential cross-reacting compounds (e.g., other phenothiazines, metabolites)
-
Assay buffer
-
Coated microtiter plates
-
Enzyme-labeled Ethopropazine conjugate
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Prepare a standard curve of Ethopropazine in assay buffer.
-
Prepare serial dilutions of each potential cross-reacting compound in assay buffer.
-
Add standards, controls, and dilutions of test compounds to the wells of the antibody-coated microtiter plate.
-
Add the enzyme-labeled Ethopropazine conjugate to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the 50% inhibition concentration (IC50) for Ethopropazine and each test compound.
-
Calculate the percent cross-reactivity for each compound.
Protocol 2: Interference Study
Objective: To evaluate the effect of endogenous and exogenous substances on the accuracy of the immunoassay.
Materials:
-
Drug-free biological matrix (e.g., plasma, urine)
-
Ethopropazine standard
-
Potential interfering substances (e.g., hemoglobin, lipids, bilirubin, common over-the-counter medications)
-
All materials listed in Protocol 1
Procedure:
-
Spike drug-free matrix with a known concentration of Ethopropazine (e.g., at low, medium, and high points of the standard curve).
-
Prepare aliquots of the spiked matrix.
-
To each aliquot, add a potential interfering substance at a high but physiologically relevant concentration.
-
Analyze the samples using the immunoassay.
-
Calculate the recovery of Ethopropazine in the presence of each potential interfering substance.
-
A significant deviation from 100% recovery indicates interference.
Visualizing Methodologies
The following diagrams illustrate the workflows for assessing immunoassay specificity and a comparison of the analytical methods for Ethopropazine detection.
Caption: Workflow for Assessing Immunoassay Specificity and Selectivity.
Caption: Comparison of Analytical Methods for Ethopropazine Detection.
References
A Comparative In Vivo Analysis of Ethopropazine and Other Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of ethopropazine with other prominent muscarinic receptor antagonists, including atropine, scopolamine, and benztropine. The information is curated to assist researchers and professionals in drug development in understanding the comparative pharmacology and potential therapeutic applications of these agents. This document summarizes key experimental findings, presents detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to Muscarinic Receptor Antagonists
Muscarinic receptor antagonists, often referred to as anticholinergics, are a class of drugs that competitively inhibit the action of acetylcholine (ACh) at muscarinic receptors. These receptors are integral to the parasympathetic nervous system and are also found in the central nervous system (CNS), where they play a crucial role in motor control, cognition, and other physiological processes. Ethopropazine, a phenothiazine derivative, is utilized for its anticholinergic properties, particularly in the management of Parkinson's disease. By blocking muscarinic receptors, ethopropazine helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in parkinsonism.[1] This guide will delve into the in vivo evidence comparing the efficacy and pharmacological profile of ethopropazine against other commonly used muscarinic antagonists.
Comparative In Vivo Efficacy
Direct in vivo comparative studies with quantitative data for ethopropazine alongside other muscarinic antagonists are limited in the published literature. However, existing research provides valuable insights into their relative potencies and effects in various animal models.
Anti-Tremor and Anti-Parkinsonian Effects
Animal models of tremor, often induced by cholinomimetics like oxotremorine, are standard for evaluating the anti-parkinsonian potential of muscarinic antagonists. While direct head-to-head studies are scarce, the available data allows for an indirect comparison. For instance, atropine has been shown to inhibit oxotremorine-induced tremor in rats.[2][3] Similarly, ethopropazine has demonstrated efficacy in models of parkinsonism.
A clinical study comparing ethopropazine and benztropine in neuroleptic-induced parkinsonism found them to be equally effective in controlling parkinsonian symptoms. However, patients treated with benztropine experienced a significant increase in tardive dyskinesia, anxiety, and depression, suggesting a less favorable side-effect profile compared to ethopropazine.
A study investigating the anti-nicotinic properties of several anticholinergic antiparkinson drugs provided comparative ED50 values for the prevention of nicotine-induced convulsions in mice. While not a direct measure of anti-muscarinic potency, these values offer a glimpse into the relative CNS activity of these compounds.
Table 1: Comparative Efficacy in Preclinical Models
| Drug | Animal Model | Endpoint | Efficacy (ED50 or other metric) | Reference(s) |
| Ethopropazine | Nicotine-induced convulsions (Mouse) | Prevention of convulsions | 4.9 mg/kg | |
| Benztropine | Nicotine-induced convulsions (Mouse) | Prevention of convulsions | 7.4 mg/kg | |
| Procyclidine | Nicotine-induced convulsions (Mouse) | Prevention of convulsions | 3.1 mg/kg | |
| Trihexyphenidyl | Nicotine-induced convulsions (Mouse) | Prevention of convulsions | 3.3 mg/kg | |
| Biperiden | Nicotine-induced convulsions (Mouse) | Prevention of convulsions | 4.6 mg/kg | |
| Caramiphen | Nicotine-induced convulsions (Mouse) | Prevention of convulsions | 7.8 mg/kg |
Note: Lower ED50 values indicate higher potency.
Furthermore, a study in rats demonstrated that ethopropazine, atropine, and benztropine could significantly antagonize the chlorpromazine-induced increase in subcortical concentrations of homovanillic acid, a dopamine metabolite. This suggests an interaction with the dopaminergic system, which is relevant to their anti-parkinsonian effects.
Cognitive Effects
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs, such as their ability to cross the blood-brain barrier and their duration of action, are critical for their therapeutic efficacy and side-effect profiles.
Table 2: Comparative Pharmacokinetic Parameters
| Drug | Bioavailability (Oral) | Protein Binding | Key Metabolic Pathways | Reference(s) |
| Ethopropazine | Low | >95% (in rat) | N-dealkylation, Hydroxylation | [5] |
| Benztropine | Low | High | N-oxidation, N-dealkylation, Ring hydroxylation | [5] |
| Atropine | Variable | Moderate | Ester hydrolysis | |
| Scopolamine | Low | Low | Ester hydrolysis | |
| Trihexyphenidyl | ~60% | High | Hydroxylation |
Experimental Protocols
Oxotremorine-Induced Tremor Model in Rats
This model is a classic pharmacological assay to screen for anti-parkinsonian drugs.
-
Animals: Male Wistar rats (200-250g) are commonly used.
-
Drug Administration: The test compound (e.g., ethopropazine, atropine) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Induction of Tremor: After a specific pretreatment time (e.g., 30-60 minutes), oxotremorine (e.g., 0.5 mg/kg, i.p.) is administered to induce tremors.
-
Tremor Assessment: Tremor intensity is observed and scored at regular intervals (e.g., every 15 minutes for 1-2 hours) by a trained observer blind to the treatment. Scoring is typically on a scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor).
-
Data Analysis: The tremor scores are analyzed to determine the dose-dependent effect of the test compound on reducing oxotremorine-induced tremors. The ED50 (the dose that produces 50% of the maximal effect) can be calculated.
Scopolamine-Induced Cognitive Impairment (Morris Water Maze)
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water is used. A hidden platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase (Training):
-
Animals (typically mice or rats) are subjected to a series of training trials over several days (e.g., 4 trials per day for 5 days).
-
For each trial, the animal is placed in the water at a different starting position and allowed to swim until it finds the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
-
Induction of Amnesia: Scopolamine (e.g., 1 mg/kg, i.p.) is administered before the training trials to induce cognitive impairment. The test compounds are administered prior to scopolamine.
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
-
Data Analysis: A significant increase in escape latency during training and a decrease in the time spent in the target quadrant during the probe trial in the scopolamine-treated group indicate memory impairment. The ability of the test compound to reverse these deficits is assessed.
Signaling Pathways and Visualizations
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses through various signaling cascades. The five subtypes (M1-M5) are coupled to different G-proteins, leading to distinct downstream effects.
References
- 1. Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of atropine and dyflos on tremor and increase in whole brain acetylcholine produced by injection of oxotremorine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of atropine and dyflos on tremor and increase in whole brain acetylcholine produced by injection of oxotremorine in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of post-training scopolamine on spatial and non-spatial learning tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergic drugs used in Parkinson's disease: An overlooked class of drugs from a pharmacokinetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Species-Specific Metabolism of Ethopropazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethopropazine hydrochloride, a phenothiazine derivative with anticholinergic and antihistaminic properties, has been utilized in the management of Parkinson's disease. Understanding its metabolic fate across different species is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This guide provides a comprehensive comparison of the known metabolic pathways of ethopropazine and related phenothiazines in various species, supported by experimental data and detailed methodologies.
Interspecies Metabolic Profile: A Comparative Overview
While direct comparative quantitative data on the metabolism of this compound across multiple species is limited in publicly available literature, extensive research on related phenothiazine compounds, such as chlorpromazine and perazine, provides a strong basis for inferring its primary metabolic routes. The metabolism of phenothiazines is known to be complex and can vary significantly between species.
Key Metabolic Pathways:
The primary metabolic transformations for phenothiazines, and likely for ethopropazine, involve two main reactions:
-
N-dealkylation: The removal of one or both of the ethyl groups from the diethylamino side chain.
-
S-oxidation: The oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.
These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver.
Inferred Species-Specific Differences:
Based on studies of analogous compounds, the following inter-species differences in ethopropazine metabolism can be anticipated:
-
Rats: Studies on ethopropazine in rats indicate extensive metabolism, with less than 1% of the parent drug recovered unchanged in urine and bile. This suggests a high first-pass metabolism.
-
Humans: In humans, the metabolism of phenothiazines is well-characterized. The key CYP enzymes involved are CYP2D6, CYP1A2, CYP3A4, and CYP2C19. Genetic polymorphisms in these enzymes can lead to significant inter-individual variations in drug metabolism and response.
-
Dogs: Dogs are known to have different CYP enzyme profiles compared to humans and rats, which can lead to variations in the rate and pathway of metabolism.
-
Monkeys: Non-human primates, such as monkeys, often serve as a closer metabolic model to humans for many drugs compared to rodents or canines.
Quantitative Metabolic Data
Table 1: Pharmacokinetic Parameters of Ethopropazine in Rats following a Single Oral Dose
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | 50 |
| Cmax (ng/mL) | 236 ± 99 |
| Tmax (h) | 2.2 ± 1.4 |
| AUC (ng·h/mL) | 2685 ± 336 |
| Unchanged Drug in Urine/Bile | < 1% |
Data sourced from pharmacokinetic studies in Sprague-Dawley rats.
Experimental Protocols
To facilitate further research and comparative analysis, this section outlines a detailed methodology for a typical in vitro study to compare the metabolism of this compound across different species using liver microsomes.
Objective: To determine the in vitro metabolic profile of this compound in liver microsomes from human, rat, dog, and monkey.
Materials:
-
This compound
-
Pooled liver microsomes from human, rat, dog, and monkey (commercially available)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not metabolized by the same enzymes)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mM.
-
In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer (pH 7.4), liver microsomes (final protein concentration of 0.5 mg/mL), and the NADPH regenerating system.
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound stock solution to achieve a final substrate concentration of 10 µM.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the parent drug and identify potential metabolites.
-
Monitor for the expected masses of N-desethyl-ethopropazine, N,N-didesethyl-ethopropazine, and ethopropazine S-oxide.
-
Visualization of Metabolic Pathways and Experimental Workflow
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inferred Phase I metabolic pathways of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The metabolism of this compound, like other phenothiazines, is a complex process with significant potential for inter-species variability. While direct comparative data is scarce, insights from related compounds strongly suggest that N-dealkylation and S-oxidation are the primary metabolic routes, mediated by various CYP450 enzymes. The provided experimental protocol offers a robust framework for generating crucial comparative data, which is essential for a more accurate prediction of human pharmacokinetics and the overall safety assessment of this compound. Further research focusing on quantitative metabolite profiling across multiple species is warranted to fill the existing data gaps and enhance our understanding of the disposition of this important therapeutic agent.
Safety Operating Guide
Proper Disposal of Ethopropazine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Ethopropazine Hydrochloride, a phenothiazine derivative used in research, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, aligning with the best practices for handling chemical waste in a laboratory setting.
Immediate Safety Considerations
This compound is classified as harmful if swallowed. In case of accidental ingestion, it is crucial to seek immediate medical attention.[1][2] Direct contact with skin or eyes may cause irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this compound.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental control regulations.[3] It is not to be disposed of with household garbage or allowed to enter sewage systems.
-
Waste Identification and Classification : this compound is not explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA). However, it is considered hazardous due to its acute oral toxicity. Therefore, it must be managed as a hazardous chemical waste.
-
Waste Segregation and Collection :
-
Solid Waste : Collect unadulterated solid this compound waste, including expired or unused product and contaminated materials (e.g., weigh boats, contaminated gloves), in a designated, properly labeled hazardous waste container.
-
Liquid Waste : For solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps : Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Management :
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the start date of waste accumulation on the label.
-
List all constituents of the waste, including solvents and their approximate percentages.
-
-
Disposal Arrangement :
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or dispose of the chemical waste yourself. Most pharmaceutical waste is incinerated at a licensed medical incineration site.[4]
-
-
Spill Cleanup :
-
Small Spills : For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container.[1][2]
-
Large Spills : For larger spills, use a shovel to place the material into a suitable waste disposal container.[1][2]
-
Following the removal of the bulk material, decontaminate the area by washing it with soap and water.[1][2] Collect all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste.
-
-
Empty Container Disposal :
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the compound is water-soluble).
-
Collect the first rinse as hazardous waste.
-
After thorough rinsing, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.
-
Quantitative Data
The following table summarizes the key toxicological data for this compound.
| Data Point | Value | Species | Reference |
| Oral LD50 | 650 mg/kg | Mouse | [1][3] |
| Oral LD50 | 1700 mg/kg | Rat | [1][3] |
LD50 (Lethal Dose, 50%) is the single dose of a substance that causes the death of 50% of an animal population from exposure to the substance by any route other than inhalation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Ethopropazine Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ethopropazine Hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] Potential chronic exposure may lead to damage of target organs such as the blood, liver, and central nervous system.[1] Adherence to proper safety protocols is crucial to minimize exposure risk.
Quantitative Exposure Limits
| Regulatory Body | Exposure Limit (Time-Weighted Average) |
| ACGIH (TLV) | 5 mg/m³[1] |
| NIOSH | 5 mg/m³[1] |
Recommended Personal Protective Equipment (PPE)
| Situation | Required PPE |
| Routine Handling | Safety glasses, Lab coat, NIOSH-approved dust respirator, Chemical-resistant gloves.[1] |
| Large Spill | Splash goggles, Full chemical-resistant suit, Boots, Gloves, Self-contained breathing apparatus (SCBA) to avoid inhalation.[1] |
Safe Handling and Storage Protocol
Engineering Controls: To maintain airborne levels below the recommended exposure limits, it is essential to use process enclosures, local exhaust ventilation, or other engineering controls.[1] If operations generate dust, ventilation must be used to keep airborne contaminants below the exposure limit.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transferring of this compound powder within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Grounding: Ground all equipment containing the material to prevent static discharge, which could be an ignition source for fine dust dispersed in the air.[1]
-
Avoidance of Contact: Do not ingest the substance or breathe in the dust.[1] Avoid direct contact with skin and eyes.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work area to prevent cross-contamination.
Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] The recommended storage temperature is between 2-8°C.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash the affected area with soap and water.[1] If irritation develops, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting unless directed by medical personnel.[1] If large quantities are swallowed, seek immediate medical attention.[1] |
Spill Response Plan:
-
Small Spills:
-
Wear appropriate PPE (safety glasses, lab coat, gloves, and dust respirator).
-
Use appropriate tools to carefully scoop the spilled solid into a designated, labeled waste container.[1]
-
Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[1]
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Don the full PPE ensemble for large spills (splash goggles, full suit, boots, gloves, and SCBA).[1]
-
Use a shovel to place the material into a convenient, labeled waste disposal container.[1]
-
Finish cleaning the contaminated surface with water, allowing it to be evacuated through the sanitary system if local regulations permit.[1]
-
Disposal Plan
Waste disposal must be conducted in strict accordance with all federal, state, and local environmental control regulations.[1] this compound should not be disposed of with household garbage and must not be allowed to enter the sewage system.
Step-by-Step Disposal Procedure:
-
Collection: Collect all waste material, including contaminated PPE and cleaning supplies, in a suitable, closed, and clearly labeled container for disposal.[2]
-
Inactivation (if required): For non-flush list medicines where a take-back program is unavailable, mix the waste with an unappealing substance like cat litter or used coffee grounds.[3] This step should only be taken if permitted by institutional and local regulations.
-
Packaging: Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[3]
-
Labeling: Clearly label the waste container with the contents and hazard warnings.
-
Final Disposal: Arrange for disposal through a licensed professional waste disposal service or your institution's hazardous waste program.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
